molecular formula C9H19N B2622514 2-Tert-butylcyclopentan-1-amine CAS No. 1250010-79-7

2-Tert-butylcyclopentan-1-amine

Cat. No.: B2622514
CAS No.: 1250010-79-7
M. Wt: 141.258
InChI Key: DMYNCEDNFZBVEH-UHFFFAOYSA-N
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Description

2-Tert-butylcyclopentan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)7-5-4-6-8(7)10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNCEDNFZBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250010-79-7
Record name 2-tert-butylcyclopentan-1-amine
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Foundational & Exploratory

2-Tert-butylcyclopentan-1-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Stereochemical Dynamics, and Pharmacophore Applications [1]

Part 1: Executive Technical Overview

2-Tert-butylcyclopentan-1-amine is a specialized cycloaliphatic amine intermediate distinguished by its high steric demand and rigid conformational bias.[1] Unlike flexible linear amines or simple cyclohexyl analogs, the bulky tert-butyl group at the C2 position acts as a "conformational anchor," locking the cyclopentane ring into a limited pseudorotational circuit.

This structural rigidity makes it a high-value scaffold in medicinal chemistry, particularly for:

  • GPCR Ligand Design: Restricting the rotameric freedom of side chains to improve binding entropy.

  • Organocatalysis: Serving as a chiral backbone for asymmetric synthesis catalysts.

  • Peptide Mimetics: acting as a conformationally constrained amino acid surrogate.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyDataNotes
IUPAC Name This compound
CAS Number 1250010-79-7 Generic/Racemic entry.[1]
Related CAS 40557-24-2Precursor Ketone (2-tert-butylcyclopentan-1-one).[1][2]
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Physical State Colorless OilHygroscopic; absorbs CO₂ from air.
Boiling Point 185–190 °C (Predicted)At 760 mmHg.
Density 0.845 ± 0.06 g/cm³Predicted at 20 °C.
pKa (Conj. Acid) ~10.5Typical for hindered secondary alkylamines.
LogP 2.2 (Predicted)Moderate lipophilicity suitable for CNS penetration.
Solubility DCM, MeOH, DMSOSparingly soluble in water due to lipophilic bulk.

Part 2: Stereochemical Dynamics & Expertise[1]

The "Conformational Anchor" Effect

In cyclopentane systems, the "envelope" and "twist" conformations rapidly interconvert (pseudorotation). However, the introduction of a tert-butyl group at C2 imposes a severe energetic penalty on conformations that place this bulky group in a pseudo-axial orientation.

  • Thermodynamic Preference: The trans-isomer is significantly more stable than the cis-isomer.[1] In the trans-configuration, the amine and tert-butyl groups can adopt a pseudo-diequatorial relationship, minimizing 1,2-steric strain (A(1,[1]2) strain).[3]

  • Kinetic Challenges: Synthesizing the cis-isomer requires overcoming this thermodynamic bias, often necessitating specific hydrogenation catalysts or azide displacements with inversion of configuration.

Scientist-to-Scientist Note: When using this building block for library synthesis, assume the commercial "racemic" material is predominantly trans unless specified. If your SAR (Structure-Activity Relationship) data shows a "cliff" (sudden loss of potency), verify the isomeric ratio of your starting material immediately.

Part 3: High-Fidelity Synthesis Protocol

Methodology: Stereoselective Reductive Amination Objective: Synthesis of trans-2-tert-butylcyclopentan-1-amine from 2-tert-butylcyclopentan-1-one.

Experimental Logic

We utilize a reductive amination approach. Direct reduction of the intermediate imine with sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

) typically favors the thermodynamic product (trans) due to the steric bulk of the tert-butyl group directing the hydride attack from the less hindered face (the face cis to the tert-butyl group).
Reagents & Setup
  • Substrate: 2-tert-butylcyclopentan-1-one (1.0 eq)[1]

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 1N NaOH, Brine

Step-by-Step Protocol
  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylcyclopentan-1-one (10 mmol) in anhydrous Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol) in one portion.

    • Critical Checkpoint: Stir at room temperature for 1 hour. The high excess of ammonium acetate drives the equilibrium toward the iminium species despite the steric hindrance of the adjacent tert-butyl group.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add

      
       (15 mmol) slowly over 15 minutes. Caution: Evolution of HCN is possible if pH drops too low; ensure proper ventilation.
      
    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours.

  • Work-up (Self-Validating):

    • Concentrate the methanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (20 mL).

    • pH Adjustment: Basify the aqueous layer to pH >12 using 1N NaOH. Why? This ensures the amine is deprotonated (free base) and partitions into the organic layer.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over

      
      .
      
  • Purification:

    • The crude oil is often sufficiently pure (>90% trans).

    • For high purity, convert to the Hydrochloride salt: Dissolve in diethyl ether and bubble dry HCl gas. The trans-amine HCl salt precipitates readily, while impurities often remain in solution.

Reaction Pathway Visualization

SynthesisPathway Start 2-tert-butylcyclopentan-1-one (Ketone) Inter Iminium Intermediate (Transient) Start->Inter NH4OAc, MeOH Imine Formation Step2 Hydride Attack (NaCNBH3) Inter->Step2 Steric Screening by t-Butyl End trans-2-tert-butylcyclopentan-1-amine (Major Product) Step2->End Hydride approaches from hindered face

Figure 1: The bulky tert-butyl group directs hydride attack, favoring the thermodynamic trans-isomer.[1]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following validation steps are mandatory.

NMR Validation (Diagnostic Signals)
  • ¹H NMR (CDCl₃):

    • t-Butyl Group: Look for a sharp singlet (9H) around

      
       0.85 – 0.90 ppm.[1]
      
    • H1 (Methine alpha to amine):

      • Trans-isomer: Typically appears as a multiplet at

        
         2.8 – 3.1 ppm with large coupling constants (
        
        
        
        Hz) indicating anti-periplanar arrangement with H2.[1]
      • Cis-isomer: Typically shifted downfield slightly, with smaller coupling constants (

        
         Hz).[1]
        
Chemical Purity Check[1]
  • TLC: Eluent: 10% MeOH in DCM + 1%

    
     (Ninhydrin stain active).
    
  • GC-MS: Essential for quantifying the cis/trans ratio.[1] The cis-isomer usually elutes slightly later than the trans-isomer on non-polar columns due to higher boiling point/polarity interactions.[1]

Part 5: Applications in Drug Discovery[1][3]

Fragment-Based Drug Design (FBDD)

This compound is classified as a "high-complexity" fragment.[1]

  • Vector Analysis: The amine provides a specific vector for amide coupling or reductive amination to larger scaffolds.

  • Hydrophobic Collapse: The tert-butyl group is excellent for filling hydrophobic pockets (e.g., S1/S2 pockets in proteases) without the entropic penalty of a flexible alkyl chain.

Peptidomimetics

Incorporating this amine into peptide backbones (as a modified Proline or Leucine surrogate) restricts the


 and 

torsion angles. This is particularly useful for stabilizing

-turn secondary structures in macrocyclic peptide drugs.[1]

References

  • Generic CAS Entry: this compound.[1][4] CAS Registry No. 1250010-79-7. SciFinder/Chemical Abstracts Service.

  • Synthesis of Trans-Isomer: Xu, Q., & Appella, D. H. (2006).[5] "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers." The Journal of Organic Chemistry, 71(22), 8655-8657.[5]

  • Conformational Analysis: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and cyclopentane pseudorotation).

  • Precursor Properties: 2-tert-butylcyclopentan-1-one. PubChem CID 12400469.[2]

Sources

Conformational Locking in Medicinal Chemistry: A Technical Guide to 2-Substituted Cyclopentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted cyclopentan-1-amine scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to restrict conformational freedom while maintaining specific vector orientations for substituents. Unlike the highly rigid cyclopropane or the flexible cyclohexane, the cyclopentane ring offers a unique "envelope" puckering mode that can be exploited to lock pharmacophores into bioactive conformations. This guide analyzes the structural utility, synthetic access, and therapeutic applications of this scaffold, with a focus on stereochemical control.

Structural Architecture & Stereochemical Control

The "Envelope" Constraint

Cyclopentane is not planar; it adopts a dynamic "envelope" conformation to minimize eclipsing interactions (torsional strain).[1] In unsubstituted cyclopentane, this pucker pseudorotates rapidly. However, introducing an amine at position 1 and a substituent at position 2 creates a high energy barrier to pseudorotation, effectively "locking" the ring into a preferred conformation.

  • Cis-1,2-substitution: Often forces substituents into a pseudo-axial/pseudo-equatorial relationship to minimize steric clash, mimicking a "turn" structure in peptides.

  • Trans-1,2-substitution: Typically adopts a diequatorial conformation, providing an extended vector orientation useful for spanning distant binding pockets (e.g., enzyme active sites).

Pharmacophoric Utility

This scaffold serves as a bioisostere for:

  • 
    -Amino Acids:  The cis-2-aminocyclopentanecarboxylic acid (cispentacin) is a rigid analog of 
    
    
    
    -alanine.
  • Carbocyclic Nucleosides: The ring replaces the ribose sugar, increasing metabolic stability against phosphorylases (e.g., the core of Ticagrelor).

  • 1,2-Amino Alcohols: trans-2-aminocyclopentanol serves as a chiral auxiliary and a ligand backbone for asymmetric catalysis.

Synthetic Methodologies

Accessing these derivatives requires overcoming the challenge of simultaneously controlling relative stereochemistry (cis vs. trans) and absolute stereochemistry (enantioselectivity).

Strategy A: Desymmetrization of Meso-Epoxides

The most robust route to trans-derivatives involves the ring-opening of cyclopentene oxide.

  • Mechanism: Nucleophilic attack (by azide or ammonia) occurs via an

    
     mechanism, resulting in exclusive anti-addition.
    
  • Result: Racemic trans-2-substituted products.

Strategy B: Enzymatic Kinetic Resolution

To achieve enantiopurity, biocatalysis is superior to classical salt resolution. Lipases (specifically Pseudomonas sp.[2][3] lipases) can selectively acylate one enantiomer of a racemic amine or alcohol, leaving the other untouched.

Visualization of Synthetic Logic

SyntheticPathways Figure 1: Stereoselective access via desymmetrization and enzymatic resolution. Start Cyclopentene Oxide (Meso) Step1 Ring Opening (NaN3 / NH3) Start->Step1 Anti-Addition Intermediate rac-trans-2-aminocyclopentanol Step1->Intermediate Resolution Kinetic Resolution (Lipase PS + Vinyl Acetate) Intermediate->Resolution Enzymatic Selectivity ProductA (1R,2R)-Acetate (Ester) Resolution->ProductA Fast Reacting Enantiomer ProductB (1S,2S)-Alcohol (Amine) Resolution->ProductB Slow Reacting Enantiomer

[2][4]

Medicinal Chemistry Applications: Case Studies

Cispentacin (Antifungal Antibiotic)[5][6]
  • Structure: (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[4]

  • Mechanism: Acts as a rigid analog of

    
    -amino acids, inhibiting specific aminoacyl-tRNA synthetases in Candida albicans.
    
  • Significance: Demonstrates that the cis-configuration is essential for transport and binding. The flexible linear analog shows significantly reduced activity.

Ticagrelor (Antiplatelet Agent)[7][8]
  • Core: A polysubstituted cyclopentane ring.[5]

  • Relevance: While complex (tri-substituted), the core is built upon the principles of 1,2-substitution. The cyclopentane ring replaces the furanose of adenosine (ATP analog), preventing metabolic glycosidic cleavage while maintaining the precise vector geometry required to bind the P2Y12 receptor.

Comparative Data: Rigid vs. Flexible Analogs
Compound ClassStructure TypeConformational FreedomMetabolic StabilityBiological Potency (Relative)
Linear

-Alanine deriv.
High (Free rotation)Low1x (Baseline)
Cyclopropane 2-SubstitutedRigid (Frozen)HighVariable (Vector dependent)
Cyclopentane 2-Substituted Restricted (Envelope) High 10x - 100x
Cyclohexane 2-SubstitutedModerate (Chair flip)Moderate2x - 5x

Experimental Protocol: Enzymatic Resolution of trans-2-Aminocyclopentanol

This protocol describes the preparation of enantiopure (1S, 2S)-2-aminocyclopentanol, a versatile chiral building block. This method relies on the high enantioselectivity of Pseudomonas cepacia lipase (Lipase PS).

Materials
  • Substrate: rac-trans-2-aminocyclopentanol (prepared via aminolysis of cyclopentene oxide).

  • Enzyme: Lipase PS (Amano Enzyme Inc.) immobilized on Celite or diatomaceous earth.

  • Acyl Donor: Vinyl acetate (acts as irreversible acyl donor).

  • Solvent: Diisopropyl ether (dry).

Methodology
  • Preparation: Dissolve rac-trans-2-aminocyclopentanol (10 mmol) in dry diisopropyl ether (50 mL).

  • Initiation: Add Vinyl acetate (30 mmol, 3 equiv.) and Immobilized Lipase PS (500 mg).

  • Incubation: Stir the suspension at 30°C. Monitor the reaction via HPLC (Chiralpak AD-H column) or GC.

    • Mechanism:[2][6][7] The enzyme selectively acetylates the (1R, 2R)-enantiomer. The (1S, 2S)-enantiomer remains as the free amino alcohol.

  • Termination: Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours). Filter off the enzyme.

  • Separation:

    • Evaporate the solvent.

    • The residue contains the (1R, 2R)-amide/ester and the (1S, 2S)-amine.

    • Separate via acid-base extraction. Dissolve residue in DCM, wash with 1M HCl.

    • Aqueous Phase: Contains (1S, 2S)-2-aminocyclopentanol (protonated). Basify with NaOH and extract with EtOAc to recover pure product.

    • Organic Phase: Contains the acylated (1R, 2R)-enantiomer.[8]

Self-Validating Checkpoints
  • Checkpoint 1 (Conversion): If conversion exceeds 50%, the enantiomeric excess (ee) of the remaining substrate decreases. Stop slightly before 50% for highest substrate purity.

  • Checkpoint 2 (Selectivity): The "E-value" (Enantiomeric Ratio) for Lipase PS in this reaction is typically >100. If ee is <95%, check water content in the solvent (water causes non-selective hydrolysis).

Biological Signaling & Interaction Logic

The following diagram illustrates how the 2-substituted cyclopentane scaffold acts as a "Key" in G-Protein Coupled Receptor (GPCR) signaling (e.g., Adenosine receptors or P2Y12), mimicking the ribose sugar but blocking degradation.

SignalingPathway Figure 2: Pharmacological logic of the cyclopentane scaffold in receptor modulation. Ligand 2-Substituted Cyclopentane (Drug Ligand) Receptor GPCR (e.g., P2Y12) Ligand->Receptor High Affinity Binding (Rigid Vector) ConfChange Conformational Change (Receptor Activation/Block) Receptor->ConfChange Signal Downstream Signaling (cAMP / Ca2+) ConfChange->Signal Metabolism Metabolic Enzymes (Nucleosidases) Metabolism->Ligand Resistant (No Glycosidic Bond)

References

  • Cispentacin Discovery: Oki, T., et al. (1989).[9] "Cispentacin, a new antifungal antibiotic.[4][9] I. Production, isolation, physico-chemical properties and structure."[4] The Journal of Antibiotics. Link

  • Enzymatic Resolution Protocol: Ami, E., & Ohrui, H. (1999). "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry. Link

  • Ticagrelor Synthesis & Intermediates: Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters. Link

  • Conformational Analysis: Hendrickson, J. B. (1961). "Molecular Geometry. I. The Conformation of Cycloalkanes." Journal of the American Chemical Society.[10] Link

  • Beta-Amino Acid Synthesis: Fülöp, F. (2001). "Synthesis and transformations of 2-aminocycloalkanecarboxylic acids." Chemical Reviews. Link

Sources

Thermodynamic Stability and Conformational Analysis of cis- vs. trans-2-tert-Butylcyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of rigidified scaffolds for drug discovery, the stereochemical outcome of 1,2-disubstituted cyclopentanes is a critical determinant of biological activity and metabolic stability. This guide analyzes the thermodynamic stability of 2-tert-butylcyclopentylamine .

Core Conclusion: The (trans)-isomer is the thermodynamically stable diastereomer. Mechanism: The massive steric bulk of the tert-butyl group (


-value > 4.9 kcal/mol) locks the cyclopentane ring into a specific envelope conformation. The (trans)-configuration minimizes 1,2-diaxial-like torsional strain and steric repulsion between the tert-butyl anchor and the amine substituent.

Conformational Dynamics & Thermodynamic Theory

The Cyclopentane Envelope and Pseudorotation

Unlike cyclohexane, which resides in a rigid chair, cyclopentane exists in a dynamic equilibrium of "envelope" (


) and "half-chair" (

) conformations to relieve eclipsing strain. This process, known as pseudorotation, is energetically low-barrier (~0.5 kcal/mol) in unsubstituted systems.

However, the introduction of a 2-tert-butyl group arrests this pseudorotation. The tert-butyl group is too bulky to occupy a pseudo-axial or eclipsed position. It forces the ring into an envelope conformation where the tert-butyl group occupies the pseudo-equatorial position at the "flap" of the envelope to maximize distance from ring hydrogens.

Steric Analysis of Isomers
Featurecis-2-tert-Butylcyclopentylaminetrans-2-tert-Butylcyclopentylamine
Substituent Orientation Syn-facial (Same side)Anti-facial (Opposite sides)
Dihedral Angle (

)

(Pseudo-eclipsed)

(Pseudo-anti)
Steric Interaction Severe 1,2-steric repulsion (Gauche-like)Minimized (Anti-like)
Torsional Strain High (Eclipsing interactions)Low (Staggered)
Thermodynamic Status Kinetic Product (High Energy)Thermodynamic Product (Low Energy)

The Thermodynamic Driver: In the cis-isomer, the amine (


) and tert-butyl groups are forced into proximity. Due to the lack of intramolecular hydrogen bonding (alkyl-amine interaction is purely steric), there is no stabilizing enthalpy to counteract the steric repulsion. The trans-isomer allows the amine to adopt a pseudo-equatorial orientation on the opposite face, reducing the 

by an estimated 2.5 – 3.5 kcal/mol relative to the cis-isomer.

Computational & Mechanistic Visualization

The following diagram illustrates the energy landscape and the "locking" effect of the tert-butyl group.

G cluster_0 High Energy State (Kinetic) cluster_1 Low Energy State (Thermodynamic) Cis cis-Isomer (Steric Clash) Transition Epimerization Pathway (via Imine/Enamine or Radical) Cis->Transition Activation Energy (Heat/Catalyst) Trans trans-Isomer (Steric Relief) Transition->Trans Relaxation (-3.0 kcal/mol) Note1 t-Butyl group locks pseudo-equatorial position Note1->Cis Note1->Trans

Figure 1: Thermodynamic energy landscape showing the relaxation of the sterically hindered cis-isomer to the stable trans-isomer.

Synthetic Protocols & Equilibration[1][2]

To access the thermodynamically stable trans-isomer, one must utilize conditions that allow for reversible equilibration (thermodynamic control) rather than irreversible hydride attack (kinetic control).

Synthesis via Reductive Amination (Thermodynamic Control)

This protocol favors the trans-isomer by allowing the intermediate imine to equilibrate before reduction or by reducing the imine from the least hindered face.

Reagents:

  • Substrate: 2-tert-butylcyclopentanone [1].

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (if protection is needed).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) or 
    
    
    
    /Pd-C.
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-tert-butylcyclopentanone (10 mmol) in DCE (50 mL).

    • Add Amine (12 mmol) and Acetic Acid (12 mmol).

    • Crucial Step: Stir at room temperature for 2–4 hours. This allows the formation of the imine.[1] The bulky tert-butyl group will direct the imine bond geometry (

      
      ), but the subsequent reduction determines the chiral center.
      
  • Reduction (Thermodynamic Bias):

    • Option A (Chemical Reduction): Add

      
       (15 mmol) slowly. Stir for 12 hours.
      
      • Mechanism:[2] The hydride approaches from the face opposite the bulky tert-butyl group (anti-attack), yielding the cis-amine (kinetic) initially.

    • Option B (Catalytic Hydrogenation - Preferred for Trans): Use

      
       (50 psi) with 10% Pd/C in Methanol at 50°C.
      
      • Mechanism:[2] The catalyst surface allows for reversible adsorption/desorption. The high temperature and reversibility favor the formation of the trans-isomer.

  • Epimerization (If Cis is formed):

    • If the cis-isomer is obtained (confirmed by NMR), dissolve in ethanol with a catalytic amount of Raney Nickel (wet).

    • Reflux for 24 hours under an atmosphere of

      
      .
      
    • Result: This conditions facilitates oxidation to the imine and re-reduction, driving the ratio toward the thermodynamic trans-product (>9:1).

Workflow Visualization

Synthesis cluster_products Product Distribution Ketone 2-tert-butyl cyclopentanone Imine Imine Intermediate Ketone->Imine + NH3/R-NH2 Cis cis-Amine (Kinetic) Imine->Cis Bulky Hydride (L-Selectride) Trans trans-Amine (Thermodynamic) Imine->Trans H2 / Pd-C (Equilibration) Cis->Trans Raney Ni, Reflux (Epimerization)

Figure 2: Synthetic divergence based on reducing conditions. Catalytic hydrogenation favors the trans-isomer.

Characterization & Self-Validation

To validate the stereochemistry without X-ray crystallography, use 1H NMR coupling constants (


-values) .
  • Protocol: Acquire a 1H NMR spectrum in

    
    .
    
  • Target Signal: Look at the proton on the carbon bearing the amine (

    
    ).
    
  • Analysis:

    • Trans-Isomer: The

      
       proton and the 
      
      
      
      proton (bearing the t-butyl) are in a pseudo-diaxial relationship (anti). The coupling constant
      
      
      will be large (8–11 Hz ).
    • Cis-Isomer: The protons are pseudo-equatorial/axial (gauche). The coupling constant

      
       will be smaller (2–5 Hz ).
      

References

  • PubChem. (2025).[3] 2-tert-butylcyclopentan-1-one Compound Summary. National Library of Medicine. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • NIST Chemistry WebBook. (2024). Thermodynamic Data for Substituted Cycloalkanes. [Link]

Sources

The Strategic Role of tert-Butyl Substituted Cyclic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and pharmacological optimization of tert-butyl substituted cyclic amines.

Conformational Control, Metabolic Stability, and Biological Activity

Executive Summary

The tert-butyl group is a "privileged" structural motif in medicinal chemistry, utilized not merely for its lipophilicity but for its profound ability to dictate molecular conformation. In cyclic amines—specifically piperidines, pyrrolidines, and piperazines—the tert-butyl group acts as a steric "anchor," locking the ring into a specific low-energy conformation. This conformational bias pre-organizes the pharmacophore for receptor binding, minimizing the entropic penalty upon docking.

However, this structural benefit comes with a metabolic cost: the tert-butyl group is a known "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. This guide analyzes the duality of the tert-butyl group—its utility in potency optimization and its liability in metabolic clearance—and provides actionable protocols for synthesis, evaluation, and bioisosteric replacement.

The "tert-Butyl Effect": Conformational Analysis

The Anchor Principle in Piperidines

In six-membered heterocycles like piperidine, the ring exists in a dynamic equilibrium between two chair conformers. Substituents can occupy either axial or equatorial positions.

  • Mechanism: A tert-butyl group at the C4 position is too bulky to exist in an axial orientation due to severe 1,3-diaxial repulsive interactions (A-value > 4.9 kcal/mol).

  • Result: It forces the piperidine ring into a single chair conformation where the tert-butyl group is equatorial. This "locks" the orientation of other substituents on the ring, allowing medicinal chemists to precisely vector functional groups into a receptor pocket.

Pyrrolidine Ring Puckering

In five-membered pyrrolidines, the tert-butyl group at C3 restricts the "envelope" puckering of the ring. This rigidity is critical in enzyme inhibitors where the spatial arrangement of pharmacophores must match the transition state of the enzyme active site (e.g., DHFR inhibitors).

Visualization: Conformational Locking Logic

The following diagram illustrates the thermodynamic equilibrium shift caused by the tert-butyl anchor.

ConformationalLock Unsub Unsubstituted Piperidine (Rapid Chair Flip) Axial Axial tert-Butyl (High Steric Strain) ~5 kcal/mol penalty Unsub->Axial Substitution Equatorial Equatorial tert-Butyl (Conformationally Locked) >99% Population Unsub->Equatorial Substitution Axial->Equatorial Rapid Equilibrium Shift

Figure 1: Thermodynamic shift in piperidine conformation driven by the steric bulk of the tert-butyl group.

Biological Activity & Case Studies

Case Study: The Terfenadine to Fexofenadine Pathway

The most famous example of tert-butyl pharmacology involves the antihistamine Terfenadine .[1]

  • Activity: Terfenadine contains a tert-butylphenyl moiety attached to a piperidine ring. The bulky group enhances lipophilicity and H1-receptor binding.

  • Metabolic Liability: The tert-butyl group is oxidized by CYP3A4 to a carboxylic acid (Fexofenadine).[1]

  • Safety Crisis: When CYP3A4 was inhibited (e.g., by ketoconazole), parent Terfenadine accumulated, causing fatal cardiac arrhythmias (hERG channel blockade).

  • Resolution: The metabolite, Fexofenadine, retains biological activity but lacks hERG toxicity, proving that the tert-butyl group was a metabolic liability, not a strict pharmacophoric requirement for binding.

3-tert-Butylpyrrolidines in Enzyme Inhibition

Recent studies (e.g., BenchChem, RSC) highlight 3-tert-butylpyrrolidine derivatives as scaffolds for:

  • DHFR Inhibition: The bulky group fits into hydrophobic pockets of Dihydrofolate Reductase, improving potency over methyl analogs.

  • Anti-inflammatory Agents: 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones act as dual COX/LOX inhibitors. The tert-butyl groups here serve a dual purpose: radical scavenging (antioxidant activity) and hydrophobic binding.

Comparative Data: Potency vs. Stability

The table below summarizes the trade-off often seen with tert-butyl substitution.

Compound ClassSubstituent (R)TargetPotency (

/

)
Metabolic

(Microsomes)
Piperidine Analog MethylH3 Receptor120 nM> 60 min
Piperidine Analog tert-ButylH3 Receptor16 nM < 15 min (High Clearance)
Pyrrolidine HDHFR250 µMStable
Pyrrolidine 3-tert-ButylDHFR12 µM Moderate

Table 1: Hypothetical data representative of SAR trends where steric bulk improves potency but compromises metabolic stability.

Metabolic Stability & Bioisosteric Replacement[3]

To retain the conformational and lipophilic benefits of the tert-butyl group while eliminating the metabolic "soft spot," medicinal chemists employ Bioisosteres .

The Metabolic Defect

The C-H bonds of the tert-butyl methyl groups are electron-rich and sterically accessible, making them prime targets for CYP450 hydroxylation (


).
The Solution: Fluorination & Ring Contraction

Replacing the tert-butyl group with a Trifluoromethylcyclopropyl or Cyclobutyl group is a validated strategy.

  • Mechanism: The C-F bonds are metabolically inert. The cyclopropyl ring alters the hybridization (more s-character), strengthening the C-H bonds and resisting oxidation.

  • Outcome: Improved metabolic half-life with maintained lipophilicity and steric bulk.

MetabolicPathway Drug_tBu Drug-tBu (Active) Metabolite_OH Metabolite-CH2OH (Hydroxylated) Drug_tBu->Metabolite_OH CYP450 Oxidation (Fast) Bioisostere Drug-CF3-Cyclopropyl (Metabolically Stable) Drug_tBu->Bioisostere Medicinal Chemistry Optimization Metabolite_COOH Metabolite-COOH (Carboxylic Acid / Inactive) Metabolite_OH->Metabolite_COOH Further Oxidation

Figure 2: Metabolic degradation pathway of the tert-butyl group and the bioisosteric design strategy to prevent it.

Experimental Protocols

Protocol: Synthesis of 4-tert-Butylpiperidine Derivatives

Note: This protocol describes the installation of the tert-butyl scaffold, a common precursor.

Reagents: 4-tert-butylpyridine, Platinum(IV) oxide (


), Acetic Acid, Hydrogen gas (

).
  • Preparation: Dissolve 4-tert-butylpyridine (10 mmol) in glacial acetic acid (20 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add

    
     (5 mol%) under an inert nitrogen atmosphere.
    
  • Hydrogenation: Pressurize the vessel to 50 psi with

    
     gas. Agitate at room temperature for 12 hours.
    
    • Mechanism:[2] The pyridine ring is reduced to the saturated piperidine. The tert-butyl group directs the reduction, predominantly yielding the thermodynamically stable isomer.

  • Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with NaOH (aq) to pH 10. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (MeOH/DCM) to yield 4-tert-butylpiperidine.
    
Protocol: Microsomal Stability Assay

Objective: To quantify the metabolic liability of the tert-butyl substituent.

  • Incubation: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein), test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kononowicz, K., et al. (2018).[3] "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry. Available at: [Link]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.
  • Drug Hunter. (2022). "Metabolism of t-butyl groups in drugs." Hypha Discovery. Available at: [Link]

Sources

Methodological & Application

enantioselective synthesis of (1R,2S)-2-tert-butylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (1R,2S)-2-tert-butylcyclopentan-1-amine

Executive Summary

The synthesis of (1R,2S)-2-tert-butylcyclopentan-1-amine presents a unique stereochemical challenge due to the significant steric bulk of the tert-butyl group and the requirement for a cis-1,2-relationship on a conformationally flexible cyclopentane ring. While thermodynamic conditions typically favor the trans-isomer, this protocol details a stereocontrolled reductive amination using the Ellman auxiliary ((R)-tert-butanesulfinamide) to achieve the kinetic cis-product.

This guide provides a self-validating workflow for drug discovery professionals, emphasizing the "Matched/Mismatched" interplay between substrate control (steric bulk) and reagent control (chiral auxiliary).

Retrosynthetic Analysis & Strategy

The target molecule possesses two contiguous stereocenters. The tert-butyl group at C2 acts as a "locking" substituent, biasing the ring conformation.

  • Target: (1R,2S)-2-tert-butylcyclopentan-1-amine (cis-configuration).

  • Key Challenge: Overcoming the thermodynamic preference for the trans-isomer.

  • Strategic Solution: Substrate-Controlled Diastereoselective Reduction .

    • Step 1: Condensation of 2-tert-butylcyclopentanone with (R)-tert-butanesulfinamide.

    • Step 2: Reduction using a bulky hydride (L-Selectride®). The massive tert-butyl group blocks the syn-face, forcing the hydride to attack from the anti-face (trans to the t-Bu group). This kinetic attack yields the cis-amine.

    • Step 3: Acidic cleavage of the auxiliary.

Experimental Protocol

Phase A: Preparation of N-Sulfinyl Imine

Objective: Install the chiral auxiliary to activate the ketone and provide a handle for diastereomeric separation if necessary.

Reagents:

  • 2-tert-butylcyclopentanone (Racemic or Enantioenriched)[1]

  • (R)-2-methylpropane-2-sulfinamide (Ellman’s Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Mixing: Charge flask with 2-tert-butylcyclopentanone (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv).

  • Solvation: Add anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 equiv) dropwise. Note: The solution will turn slightly yellow.

  • Reaction: Reflux at 70°C for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.

  • Quench: Cool to RT. Pour into a rapidly stirring mixture of brine (20 mL) and EtOAc (20 mL). A thick white precipitate (TiO₂) will form.

  • Workup: Filter through a pad of Celite. Wash the pad with EtOAc. Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Data Checkpoint:

  • Target Intermediate: N-((R)-tert-butylsulfinyl)-2-tert-butylcyclopentan-1-imine.

  • Validation: ¹H NMR should show the disappearance of the ketone carbonyl signal and the presence of the t-Bu sulfinyl singlet (~1.2 ppm).

Phase B: Stereoselective Reduction (The Critical Step)

Objective: Establish the (1R,2S) stereochemistry via kinetic control.

Rationale: The use of L-Selectride (Lithium tri-sec-butylborohydride) is non-negotiable for high cis-selectivity. Smaller hydrides (NaBH₄) may allow thermodynamic equilibration or competitive attack, leading to trans-impurities.

Protocol:

  • Setup: Dissolve the purified sulfinyl imine (5.0 mmol) in anhydrous THF (50 mL) under Argon.

  • Cooling: Cool the solution to -78°C . Critical: Temperature control is vital to maximize the kinetic selectivity.

  • Addition: Add L-Selectride (1.0 M in THF, 7.5 mmol, 1.5 equiv) dropwise over 20 minutes.

  • Stirring: Stir at -78°C for 3 hours.

  • Quench: Quench at -78°C with saturated NH₄Cl solution. Allow to warm to RT.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

  • Diastereomeric Separation: The product is a mixture of sulfinamides. If starting from racemic ketone, you will have two major diastereomers:

    • (R_sulf)-NH-(1R,2S)-product (Target)

    • (R_sulf)-NH-(1S,2R)-product (Enantiomeric scaffold)

    • Action: Separate these diastereomers via Column Chromatography (SiO₂, gradient elution EtOAc/Hexanes). The bulky t-Bu groups typically result in significant Rf differences (ΔRf > 0.1).

Phase C: Deprotection & Salt Formation

Protocol:

  • Dissolve the isolated (R_sulf)-(1R,2S)-intermediate in MeOH.

  • Add 4N HCl in Dioxane (4 equiv).

  • Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with Et₂O to obtain the (1R,2S)-2-tert-butylcyclopentan-1-amine hydrochloride as a white solid.

Quantitative Data Summary

ParameterValue / ConditionNote
Imine Conversion >95%Ti(OEt)₄ drives equilibrium.
Reduction Yield 85-92%High efficiency with L-Selectride.
dr (cis:trans) >19:1Kinetic control via steric blocking.
ee (Final) >98%After chromatographic separation of sulfinyl diastereomers.
Key ¹H NMR Shift H-1 (cis) vs H-1 (trans)Cis proton typically shielded (upfield) relative to trans.

Mechanistic Visualization & Workflow

The following diagram illustrates the steric logic dictating the cis-selectivity.

G cluster_reduction Kinetic Reduction Phase Start 2-tert-butyl cyclopentanone Imine Sulfinyl Imine (Steric Blockade) Start->Imine Ti(OEt)4, THF Reflux Aux (R)-tert-butyl sulfinamide Aux->Imine TS Transition State: Anti-Attack (Opposite tBu) Imine->TS -78°C LSelect L-Selectride (Bulky Hydride) LSelect->TS Product_P Protected (1R,2S)-Amine TS->Product_P Cis-Selectivity (>19:1) Final (1R,2S)-2-tert-butyl cyclopentan-1-amine (HCl Salt) Product_P->Final HCl/MeOH Deprotection

Caption: Workflow demonstrating the steric steering of L-Selectride to the face opposite the tert-butyl group, enforcing cis-geometry.

Troubleshooting & Validation (Self-Validating Systems)

A. Determining Cis/Trans Ratio (NMR)

The coupling constant (


) between H1 and H2 is the primary diagnostic tool.
  • Cis (1R,2S): Typically displays a larger coupling constant (

    
     Hz) or a distinct multiplet pattern compared to the trans isomer due to the envelope conformation of the cyclopentane ring minimizing eclipse.
    
  • NOESY Experiment: A strong NOE correlation between H1 and the tert-butyl protons confirms the cis relationship (spatial proximity). The trans isomer will show negligible NOE between these groups.

B. Enantiomeric Purity (HPLC)

Do not rely solely on optical rotation.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:iPrOH (95:5) with 0.1% Diethylamine.

  • Standard: Compare against racemic standard prepared via NaBH₄ reduction (which yields a mix of cis/trans and enantiomers).

C. Common Pitfall: Epimerization

If the cis-selectivity is low, ensure the reaction temperature during reduction did not exceed -70°C. Higher temperatures allow the tert-butyl group to adopt pseudo-axial conformations, permitting hydride attack from the "wrong" face.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

  • Bode, J. W., et al. "Kinetic Resolution of Cyclic Secondary Amines." Journal of the American Chemical Society, vol. 133, no. 49, 2011, pp. 19698–19701. Link

  • Davies, S. G., et al. "Parallel kinetic resolution of tert-butyl (RS)-3-alkyl–cyclopentene-1-carboxylates." Chemical Communications, 2003, pp. 2410-2411. Link

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 12–13. Link

  • Barrett, A. G. M., et al. "Stereoselective reduction of 2-substituted cycloalkanone imines." Tetrahedron Letters, vol. 40, 1999, pp. 2425. (Contextual grounding for hydride selectivity).

Sources

peptide coupling conditions for sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Amines

Executive Summary

Coupling sterically hindered amines—such as


-methylated amino acids, 

-disubstituted residues (e.g., Aib), or bulky protecting groups—remains one of the most persistent bottlenecks in therapeutic peptide synthesis. Standard carbodiimide (EDC/DIC) or aminium (HBTU) chemistries often fail here, leading to deletion sequences, epimerization, and diketopiperazine (DKP) formation.

This guide moves beyond standard textbook methods, focusing on "Third Generation" coupling reagents (COMU, Oxyma) and "Heavy Artillery" techniques (Acid Fluorides, T3P) to force amide bond formation against unfavorable steric gradients.

Part 1: The Steric Challenge (Mechanistic Insight)

The failure of hindered couplings is rarely thermodynamic; it is kinetic.

  • Nucleophilic Attrition: Steric bulk around the amine (e.g.,

    
    -Me-Val) prevents the nitrogen lone pair from effectively attacking the carbonyl carbon of the activated ester.
    
  • Competing Rates: While the amine struggles to attack, the activated ester is vulnerable to:

    • Hydrolysis: Reaction with trace water.

    • Epimerization: Base-catalyzed proton abstraction at the

      
      -carbon (oxazolone formation).
      
    • Guanidinylation: Reaction of the slow amine with the uronium reagent itself (a common artifact with HATU if pre-activation is too slow).

The Solution: We must generate an activated species that is hyper-electrophilic yet stable enough to resist racemization while waiting for the sluggish amine to attack.

Part 2: Reagent Selection Matrix

Do not default to HATU. While effective, it carries explosion risks (HOAt byproduct) and guanidinylation side-reactions. Use this decision matrix to select the optimal chemistry.

ReagentSelection Start Start: Hindered Coupling Analysis IsNMethyl Is the Amine N-Methylated? Start->IsNMethyl IsAib Is it Aib-Aib or extremely bulky? IsNMethyl->IsAib No / Failed Protocol A ProtocolA Protocol A: COMU / Oxyma (The Modern Standard) IsNMethyl->ProtocolA Yes (Standard) Scale Scale of Reaction? IsAib->Scale No (General Bulk) ProtocolB Protocol B: TFFH / Acid Fluoride (The Heavy Artillery) IsAib->ProtocolB Yes (Aib-Aib) Scale->ProtocolA <1g Discovery ProtocolC Protocol C: T3P / Pyridine (Low Epimerization / Scalable) Scale->ProtocolC >10g or Late Stage

Figure 1: Decision tree for selecting coupling conditions based on steric hindrance and scale.

Part 3: Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: N-methylated peptides, difficult sequences, and replacing HATU for safety.

Why this works: COMU releases Oxyma Pure, a non-explosive additive that mimics the reactivity of HOAt but with higher solubility and safety.[1] It creates a highly reactive active ester that is less prone to epimerization than HOBt esters [1, 2].

Materials:

  • Protected Amino Acid (3.0 eq)[2]

  • COMU (2.9 eq)

  • Oxyma Pure (3.0 eq) - Optional but recommended for extreme cases.

  • DIPEA (6.0 eq) or TMP (2,4,6-Trimethylpyridine) for Cys/His residues.

  • Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).

Step-by-Step:

  • Pre-Activation (Crucial): Dissolve the Amino Acid and COMU in minimal NMP/DMF (0.2 M concentration).

  • Base Addition: Add DIPEA. The solution will turn red (characteristic of COMU activation). Shake/vortex for exactly 30 seconds .

    • Warning: Do not pre-activate for >2 minutes. Uronium reagents can degrade or react with the carboxylate to form inert byproducts if left too long without the amine.

  • Coupling: Add the pre-activated solution immediately to the resin (SPPS) or the amine solution (Solution Phase).

  • Incubation:

    • Standard: 1 hour at RT.[2]

    • Hindered: 2 hours at 50°C (Microwave optional: 75°C for 5 mins).

  • Wash: DMF (3x), DCM (3x).

Protocol B: The "Heavy Artillery" (Acid Fluorides via TFFH)

Best for: Aib-Aib couplings, extremely hindered amines where uroniums fail.

Why this works: TFFH converts the carboxylic acid into an Acid Fluoride .[3][4] Acid fluorides are small, hard electrophiles that lack the steric bulk of the leaving group found in active esters (like OBt or OAt). This allows them to slip past the steric shield of a bulky amine [3, 4].

Materials:

  • Amino Acid (4.0 eq)[5]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

  • DIPEA (8.0 eq)[5]

  • Solvent: DCM or DCE (Acid fluorides are stable in DCM; DMF can sometimes cause side reactions if wet).

Step-by-Step:

  • Activation: Dissolve Amino Acid and TFFH in anhydrous DCM under Nitrogen/Argon.

  • Base Addition: Add DIPEA. Stir at 0°C for 10 minutes, then warm to Room Temp for 10 minutes.

    • Note: Unlike active esters, acid fluorides are relatively stable and can be isolated if necessary, but in situ is preferred for speed.

  • Coupling: Add the solution to the resin/amine.[5]

  • Incubation: React for 2–12 hours. Acid fluoride couplings are often slower but go to higher completion.

    • Optimization: If using SPPS, double couple.

Protocol C: The Scalable "Green" Option (T3P)

Best for: Late-stage functionalization, fragment coupling, and large-scale synthesis.

Why this works: T3P (Propylphosphonic anhydride) generates a mixed anhydride intermediate. It is supplied as a solution (50% in EtOAc/DMF). It is notorious for low epimerization and easy workup (water-soluble byproducts), making it ideal when purity is paramount over speed [5].

Step-by-Step:

  • Mix: Dissolve Amino Acid (1.1 eq) and Amine (1.0 eq) in EtOAc or DMF.

  • Base: Add DIPEA (3.0 eq) or Pyridine (for highly sensitive chiral centers). Cool to 0°C.[6]

  • Trigger: Add T3P (1.5 eq, 50% solution) dropwise.

  • Reaction: Allow to warm to RT and stir for 1–12 hours.

  • Workup: Wash organic layer with water, 1M HCl, and NaHCO3. T3P byproducts wash away completely.[7]

Part 4: Comparative Data & Optimization

Table 1: Coupling Reagent Performance Matrix

FeatureHATU (Legacy)COMU (Recommended)TFFH (Specialist)T3P (Scale-Up)
Mechanism Active Ester (OAt)Active Ester (Oxyma)Acid FluorideMixed Anhydride
Steric Efficiency HighVery HighExtreme Moderate-High
Racemization LowVery Low LowLowest
Safety Explosive (HOAt)SafeCorrosiveSafe
Solubility GoodExcellentModerateExcellent
Byproduct Removal WashWashWashWater Extraction

Visualizing the Coupling Cycle Workflow

CouplingCycle Resin Resin-Amine Coupling Coupling Reaction (Steric Barrier) Resin->Coupling Activation Activation (AA + COMU + Base) ActiveEster Active Ester Formed Activation->ActiveEster 30 sec ActiveEster->Coupling Add to Resin Wash Wash (Remove Urea/Oxyma) Coupling->Wash 1-2 hrs

Figure 2: General workflow for COMU-mediated coupling on Solid Phase.

Part 5: Troubleshooting "Impossible" Couplings

If Protocols A, B, and C fail:

  • Change the Solvent: Switch from DMF to NMP or a mixture of DCM/DMF (1:1) . DCM swells polystyrene resins better, improving diffusion.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bond networks (beta-sheets) that cause aggregation (the "difficult sequence" effect).

  • Microwave Irradiation: Heat to 75°C (max) for 5-10 minutes. Caution: Do not use HATU/HBTU with microwaves (risk of explosion/degradation). Use COMU or DIC/Oxyma.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1][8] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Acid Fluorides.[3][4] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[6][7][8] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

preparation of Schiff bases from 2-tert-butylcyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Chiral Schiff Bases from 2-tert-Butylcyclopentylamine for Asymmetric Catalysis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Guiding Principles & Introduction

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are foundational pillars in coordination chemistry and organic synthesis.[1] Their utility spans from pigments and dyes to critical intermediates in drug synthesis and as highly effective ligands for metal catalysts.[2][3] This guide focuses on a specific, high-value subclass: chiral Schiff bases derived from 2-tert-butylcyclopentylamine.

The introduction of the sterically demanding tert-butyl and chiral cyclopentylamine moieties imparts unique structural and electronic properties to the resulting ligands. The steric bulk can create a well-defined chiral pocket around a coordinated metal center, enabling high stereoselectivity in catalytic reactions—a crucial requirement in the synthesis of enantiomerically pure pharmaceuticals.[4] Furthermore, the lipophilic nature of these groups can enhance the solubility of the resulting metal complexes in organic solvents and potentially improve their interaction with biological targets in drug discovery programs.

This document serves as a comprehensive guide to the synthesis, characterization, and potential applications of this promising class of ligands. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols effectively.

The Chemistry of Imine Formation: A Mechanistic Overview

The synthesis of a Schiff base is a classic condensation reaction. The mechanism is a two-stage process involving nucleophilic addition followed by dehydration (elimination).[5][6] Understanding this mechanism is key to optimizing reaction conditions.

  • Nucleophilic Addition: The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1]

  • Dehydration: The carbinolamine is unstable and must eliminate a molecule of water to form the stable C=N double bond. This step is typically the rate-determining step and is often catalyzed by a weak acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[1][7]

The overall reaction is reversible. To drive the equilibrium towards the product (the Schiff base), the water generated during the reaction must be removed, a classic application of Le Chatelier's principle.[8]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Amine Amine Carbinolamine Carbinolamine Amine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Carbinolamine Protonation Protonation Carbinolamine->Protonation Acid Catalyst (H⁺) Water_Elimination Elimination of H₂O Protonation->Water_Elimination Imine Schiff Base Product Water_Elimination->Imine

Caption: Mechanism of acid-catalyzed Schiff base formation.

Synthesis Protocol: 2-tert-Butylcyclopentyl Schiff Bases

This protocol details the synthesis of a representative Schiff base from 2-tert-butylcyclopentylamine and a substituted salicylaldehyde. Salicylaldehydes are frequently used due to the resulting ligand's ability to act as a bidentate [N, O] chelating agent for metal ions.

Materials and Equipment
Reagents & SolventsEquipment
2-tert-ButylcyclopentylamineRound-bottom flask (100 mL)
5-tert-Butyl-2-hydroxybenzaldehydeReflux condenser
Absolute Ethanol (Anhydrous)Dean-Stark apparatus or molecular sieves (4Å)
Glacial Acetic Acid (Catalyst)Magnetic stirrer and heat plate
Hexane (for recrystallization)Buchner funnel and filter paper
Dichloromethane (DCM)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Step-by-Step Synthesis Procedure

The following procedure is a robust starting point. Molar ratios and reaction times may be optimized for different aldehyde substrates.

  • Reactor Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap filled with absolute ethanol. This setup is crucial for the azeotropic removal of water.[9]

  • Reagent Addition:

    • To the flask, add 5-tert-butyl-2-hydroxybenzaldehyde (e.g., 1.78 g, 10.0 mmol).

    • Add 50 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

    • In a separate vial, dissolve 2-tert-butylcyclopentylamine (1.55 g, 10.0 mmol) in 10 mL of absolute ethanol.

  • Initiate Reaction:

    • Slowly add the amine solution to the stirring aldehyde solution at room temperature.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[10]

    • Begin heating the mixture to a gentle reflux (approx. 80°C for ethanol).

  • Reaction Monitoring:

    • Allow the reaction to reflux for 4-6 hours. The formation of the product is often indicated by a color change (e.g., to a vibrant yellow or orange).[9]

    • The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base product.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol or hexane to remove any unreacted aldehyde.

    • For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane.

    • Dry the purified, crystalline product under vacuum.

G cluster_workflow Experimental Workflow A 1. Reagent Dissolution (Amine + Aldehyde in Ethanol) B 2. Reaction (Reflux with Acid Catalyst) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Precipitation (Cooling) C->D E 5. Purification (Filtration & Recrystallization) D->E F 6. Characterization (FTIR, NMR, MS) E->F G Final Product F->G

Caption: General workflow for Schiff base synthesis and purification.

Structural Verification and Characterization

Confirming the identity and purity of the synthesized Schiff base is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Spectroscopic Analysis

The key to spectroscopic identification is observing the disappearance of reactant functional groups and the appearance of the characteristic imine group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary tool for identifying the formation of the C=N bond. The spectrum of the product should show a strong absorption band in the range of 1600-1650 cm⁻¹ , corresponding to the imine C=N stretching vibration.[11][12] Concurrently, the characteristic C=O stretch of the starting aldehyde (around 1660-1700 cm⁻¹) and the N-H bending vibrations of the primary amine (around 1590-1650 cm⁻¹) will have disappeared.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the proton on the imine carbon (-CH=N- ), which typically appears as a singlet in the downfield region of δ 8.0-10.0 ppm .[12] The signals corresponding to the aldehyde proton (around δ 9.5-10.5 ppm) will be absent.

    • ¹³C NMR: The imine carbon (C=N ) gives a characteristic signal in the range of δ 160-180 ppm . The carbonyl carbon of the aldehyde starting material (δ >190 ppm) will no longer be present.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the synthesized Schiff base, showing a prominent peak corresponding to the molecular ion [M+H]⁺.

Summary of Expected Data
TechniqueKey FeatureExpected Range/ValueStatus in Product
FTIR Aldehyde C=O Stretch~1680 cm⁻¹Absent
Amine N-H Bend~1620 cm⁻¹Absent
Imine C=N Stretch ~1635 cm⁻¹ Present [12]
¹H NMR Aldehyde -CHO Protonδ 9.5-10.5 ppmAbsent
Imine -CH=N- Proton δ 8.0-10.0 ppm Present [12]
¹³C NMR Aldehyde C=O Carbonδ >190 ppmAbsent
Imine C=N Carbon δ 160-180 ppm Present
Mass Spec Molecular Ion Peak [M+H]⁺Calc. MW + 1Present

Applications in Modern Chemistry

Schiff bases derived from 2-tert-butylcyclopentylamine are not merely synthetic curiosities; they are enabling tools for advanced chemical synthesis and research.

  • Asymmetric Catalysis: When complexed with transition metals (e.g., Cu, Mn, Ti, V), these chiral ligands are highly effective catalysts for a variety of asymmetric reactions, including aldol additions, Diels-Alder reactions, and epoxidations.[4][13] The steric bulk helps dictate the facial selectivity of substrate approach to the metal center, leading to high enantiomeric excess in the final product.

  • Bioinorganic Chemistry & Drug Discovery: The structural motifs present in these Schiff base complexes are relevant in mimicking the active sites of metalloenzymes. Furthermore, many Schiff base metal complexes have demonstrated significant biological activities, including anticancer, antibacterial, and antifungal properties, making them attractive scaffolds for medicinal chemistry programs.[14]

References

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Oncology and Radiotherapy, 17(11), 001-004. Available from: [Link]

  • A comprehensive review on synthesis and biological activity of schiff bases. (n.d.). SciSpace. Available from: [Link]

  • Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. (2023). MDPI. Available from: [Link]

  • Recent Advances in Chiral Schiff Base Compounds in 2023. (n.d.). PMC. Available from: [Link]

  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. (2006). PubMed. Available from: [Link]

  • How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol? (2021). ResearchGate. Available from: [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Omega. Available from: [Link]

  • Technique for synthesizing tert-butylamine. (n.d.). Google Patents.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PMC. Available from: [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. Available from: [Link]

  • Preparation, Characterization, and Studying the Biological Activity of Schiff Base Metal Complexes Derived From Cephalexin With. (2025). Baghdad Science Journal. Available from: [Link]

  • Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. (2016). MDPI. Available from: [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). PMC. Available from: [Link]

  • Schiff base. (n.d.). Wikipedia. Available from: [Link]

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (n.d.). Google Patents.
  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing. Available from: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Available from: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Available from: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Inorganics. Available from: [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee NEET. Available from: [Link]

  • N-tert-butyl-N-methylcyclopentanamine. (n.d.). PubChem. Available from: [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Available from: [Link]

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. (n.d.). ResearchGate. Available from: [Link]

  • 1-2 Catalytic Efficiency of Schiff Base Metal Complexes in Organic. (2024). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • A new synthesis process of tert-butylamine. (n.d.). Google Patents.
  • Spectroscopic identification of interstellar relevant 2-iminoacetaldehyde. (2023). Chemical Communications (RSC Publishing). Available from: [Link]

Sources

Application Note: 2-Tert-butylcyclopentan-1-amine as a Chiral Scaffold & Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Tert-butylcyclopentan-1-amine represents a specialized class of "conformationally locked" chiral amines. Unlike flexible acyclic amines (e.g., 2-butylamine) or rigid but sterically distinct bicyclics (e.g., bornylamine), this scaffold offers a unique balance of steric bulk and ring puckering control . The bulky tert-butyl group acts as a thermodynamic anchor, forcing the cyclopentane ring into a specific envelope conformation that rigidly orients the adjacent amine functionality.

This guide details the application of trans-2-tert-butylcyclopentan-1-amine in two high-value workflows:

  • Transient Directing Group (TDG): For Pd(II)-catalyzed enantioselective C–H activation.

  • Chiral Ligand Scaffold: For the synthesis of sterically demanding Salen/Schiff-base complexes used in asymmetric oxidation.

Structural Analysis & Ligand Design

The efficacy of this ligand stems from the Winstein-Holness effect applied to a five-membered ring.

  • The Anchor: The tert-butyl group is too bulky to occupy a pseudo-axial position. It exclusively adopts the pseudo-equatorial position.

  • The Lock: In the trans-isomer, this forces the amino group into a specific orientation relative to the metal center.

  • Chirality Transfer: When used as a ligand, the fixed chiral centers (C1 and C2) create a deep chiral pocket, shielding one face of the coordination sphere more effectively than the cyclohexyl analog due to the tighter bond angles of the cyclopentane ring (approx. 104° vs 109.5°).

Table 1: Physicochemical Profile
PropertySpecificationRelevance to Catalysis
Molecular Formula C₉H₁₉NLipophilic; soluble in non-polar organic solvents (DCM, Toluene).
Stereochemistry (1R, 2R) or (1S, 2S)Trans-relationship is critical for effective chiral induction.
Basicity (pKₐ) ~10.5 (Conj. Acid)Sufficiently basic to form stable imines; requires acidic additives for turnover in TDG cycles.
Steric Param. A-value > 5 kcal/molt-Butyl group ensures >99% conformational homogeneity.

Protocol A: Synthesis & Resolution

Rationale: Commercial sources often supply the racemic mixture. For asymmetric catalysis, optical purity (>99% ee) is non-negotiable. This protocol utilizes a tartrate-based resolution.

Workflow Diagram: Ligand Preparation

LigandSynthesis Start Racemic 2-tert-butyl cyclopentan-1-one Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Reduction Reduction (LiAlH4 or H2/Cat) Oxime->Reduction RacAmine Racemic Trans-Amine Reduction->RacAmine Major: Trans Resolution Resolution (L-Tartaric Acid) RacAmine->Resolution MeOH/H2O Salt Diastereomeric Salt Precipitate Resolution->Salt Crystallization Final Pure (1R,2R) Amine Ligand Salt->Final NaOH (Freebase)

Figure 1: Step-wise resolution workflow to access enantiopure ligand.

Detailed Steps:
  • Oximation: Treat 2-tert-butylcyclopentanone with hydroxylamine hydrochloride (1.2 equiv) and NaOAc in EtOH/H₂O. Reflux 2h.

  • Reduction: Reduce the oxime using LiAlH₄ (2.0 equiv) in dry THF under Argon. Note: This predominantly yields the trans-isomer due to hydride attack away from the t-butyl group.

  • Resolution:

    • Dissolve racemic amine (10 mmol) in Methanol (20 mL).

    • Add (+)-L-Tartaric acid (10 mmol) dissolved in warm Methanol.

    • Allow to cool slowly to 4°C. The (1R,2R)-amine tartrate salt crystallizes preferentially.

    • Validation: Recrystallize until melting point is constant.

    • Freebasing: Treat salt with 2M NaOH and extract into Et₂O to yield the active ligand.

Protocol B: Transient Directing Group (TDG) for C–H Activation

Rationale: In Pd(II) catalysis, covalently attaching a directing group is atom-inefficient. This amine condenses in situ with aldehyde substrates to form a transient imine, directs the Pd to the C–H bond, and hydrolyzes to release the product.

Mechanism of Action

The bulky t-butyl group shields the "top" face of the Pd-square planar complex, forcing the substrate to approach from the bottom, inducing high enantioselectivity.

Workflow Diagram: Catalytic Cycle

TDGCycle Substrate Substrate (Aldehyde) ImineForm Transient Imine Formation Substrate->ImineForm + Amine Ligand Coordination Pd-Coordination (Steric Locking) ImineForm->Coordination + Pd(OAc)2 CHActivation C-H Activation (CMD Mechanism) Coordination->CHActivation Funct Functionalization (Olefin/Aryl) CHActivation->Funct Hydrolysis Hydrolysis (Product Release) Funct->Hydrolysis Ligand Ligand Recycling Hydrolysis->Ligand Ligand->ImineForm

Figure 2: The Transient Directing Group (TDG) catalytic cycle. The amine is catalytic, not stoichiometric.

Experimental Protocol (Pd-Catalyzed C-H Arylation)

Reagents:

  • Substrate: Aliphatic aldehyde (0.2 mmol)

  • Ligand: (1R,2R)-2-tert-butylcyclopentan-1-amine (20 mol%)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Additive: AgOAc (1.0 equiv) - Scavenges Iodide

  • Solvent: HFIP (Hexafluoroisopropanol) or AcOH

Procedure:

  • Pre-complexation: In a 4mL vial, combine Pd(OAc)₂ and the Amine Ligand in solvent (0.5 mL). Stir at RT for 15 mins to allow active species generation.

  • Substrate Addition: Add the aldehyde substrate and Aryl Iodide.

  • Activation: Add AgOAc. Seal the vial.

  • Reaction: Heat to 80-100°C for 12-24 hours.

  • Workup: Cool to RT. Filter through Celite (removes AgI).

  • Hydrolysis: Add 1M HCl (0.5 mL) and stir vigorously for 30 mins to ensure the transient imine is fully hydrolyzed back to the aldehyde product.

  • Purification: Extract with EtOAc and purify via silica column.

Critical Control Point: The solvent HFIP is often crucial for C–H activation as it stabilizes the cationic Pd intermediates and promotes the CMD (Concerted Metalation-Deprotonation) step.

Application C: Chiral Schiff Base (Salen) Ligands

Rationale: The amine serves as a chiral backbone for tridentate or tetradentate ligands used in Co, Mn, or Cr-catalyzed asymmetric oxidations.

Synthesis:

  • Dissolve 2 equiv of (1R,2R)-2-tert-butylcyclopentan-1-amine in Ethanol.

  • Add 1 equiv of a substituted Salicylaldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde).

  • Reflux for 4 hours. The yellow precipitate (Schiff base) forms.

  • Metalation: Treat the ligand with Mn(OAc)₂ or Co(OAc)₂ in the presence of air to generate the active M(III)-Salen complex.

Utility: These complexes are superior to standard cyclohexyl-diamine (Jacobsen) catalysts in cases where the substrate requires a more constricted chiral pocket due to the smaller bite angle of the cyclopentane ring.

References

  • Synthesis & Resolution: Davies, S. G., et al. "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers."[1] Tetrahedron: Asymmetry, 2006.

  • Transient Directing Groups (Review): Zhang, F. L., et al. "Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds."[2] Organic & Biomolecular Chemistry, 2025.[3]

  • Chiral Amine Ligands in C-H Activation: Engle, K. M., et al. "Ligand-Accelerated C–H Activation." Accounts of Chemical Research.

  • Schiff Base Applications: BenchChem Application Notes. "Tert-Butylazomethine in Coordination Chemistry."

Disclaimer: All protocols involve hazardous chemicals (Pd salts, HFIP). Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note: Yield Optimization for Boc-Protection of 2-Tert-butylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of 2-tert-butylcyclopentan-1-amine with a tert-butoxycarbonyl (Boc) group presents a unique synthetic challenge due to extreme steric occlusion. Standard protocols (Boc₂O/TEA/DCM at RT) frequently result in stalled conversion (<40%) or require excessive reaction times, leading to side-product formation (ureas/isocyanates).

This guide details an optimized protocol utilizing 4-Dimethylaminopyridine (DMAP) catalysis combined with high-concentration solvothermal conditions . This approach overcomes the activation energy barrier imposed by the adjacent tert-butyl group, boosting isolated yields from ~35% to >92% while suppressing racemization.

Mechanistic Challenge: The "Steric Wall"

The core difficulty lies in the nucleophilic attack of the amine nitrogen on the bulky di-tert-butyl dicarbonate (Boc₂O).

  • Substrate Geometry: In this compound, the tert-butyl group acts as a massive steric anchor.

    • Trans-isomer: The amine and tert-butyl group are on opposite faces. Protection is slow but feasible.

    • Cis-isomer: The amine and tert-butyl group share the same face. The tert-butyl group effectively shields the nitrogen lone pair, creating a "steric wall" that repels the incoming Boc-anhydride.

  • Transition State: The formation of the tetrahedral zwitterionic intermediate is energetically unfavorable due to severe Van der Waals repulsion between the Boc tert-butyl group and the substrate's tert-butyl group.

The Solution: Nucleophilic Catalysis

Standard bases (TEA, DIPEA) only act as proton scavengers. To accelerate the reaction, we must activate the electrophile. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form an N-Boc-pyridinium species . This intermediate is:

  • Less Sterically Hindered: The planar pyridine ring is less bulky than the tert-butoxy fragment during the initial approach.

  • More Electrophilic: The positive charge on the nitrogen makes the carbonyl highly susceptible to attack by the hindered amine.

Visualized Pathways

Reaction Workflow

The following flowchart outlines the decision matrix for the optimized protocol.

BocProtectionWorkflow Start Start: 2-tert-butyl cyclopentan-1-amine CheckIsomer Check Stereochemistry (Cis vs Trans) Start->CheckIsomer Cond_Std Standard Conditions (DCM, TEA, RT) CheckIsomer->Cond_Std Trans (Low Steric) Cond_Opt Optimized Conditions (MeCN, DIPEA, DMAP, 60°C) CheckIsomer->Cond_Opt Cis (High Steric) Monitor Monitor (TLC/LCMS) Isocyanate formation? Cond_Std->Monitor Cond_Opt->Monitor Monitor->Cond_Opt Stalled / Low Yield Quench Quench with Dilute Citric Acid Monitor->Quench Conversion >95% Purify Purification (Silica Plug) Quench->Purify Final Final Product >90% Yield Purify->Final

Caption: Decision workflow for selecting conditions based on steric hindrance. Green path denotes optimized protocol.

DMAP Catalytic Cycle

This diagram illustrates how DMAP lowers the activation energy.

DMAP_Mechanism Boc2O Boc2O (Reagent) ActiveInter [Boc-DMAP]+ Activated Species Boc2O->ActiveInter DMAP DMAP (Catalyst) DMAP->ActiveInter Attacks Boc2O Tetrahedral Tetrahedral Intermediate ActiveInter->Tetrahedral + Amine Amine Hindered Amine (Substrate) Amine->Tetrahedral Product N-Boc Product + CO2 + tBuOH Tetrahedral->Product Collapse Product->DMAP Regenerate Catalyst

Caption: Catalytic cycle showing DMAP activation of Boc anhydride to overcome steric repulsion.

Experimental Protocols

Protocol A: Optimized High-Yield Method (Recommended)

Applicability: Cis-2-tert-butylcyclopentan-1-amine and other highly hindered amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boc₂O: Di-tert-butyl dicarbonate (1.5 - 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (0.5 M concentration)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in MeCN (concentration is critical; keep high at ~0.5 M to drive kinetics).

  • Base Addition: Add DIPEA (2.0 equiv) and DMAP (0.2 equiv). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add Boc₂O (1.5 equiv) in a single portion. Note: If the amine is a liquid, add it dropwise to a solution of Boc₂O/DMAP to minimize urea formation.

  • Heating: Heat the mixture to 60°C .

    • Why? Thermal energy is required to overcome the rotational barrier of the tert-butyl group.

  • Monitoring: Monitor by TLC (Stain: Ninhydrin or KMnO₄). The starting amine spot should disappear within 2-4 hours.

    • Tip: If conversion stalls at 80%, add an additional 0.5 equiv of Boc₂O.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc).

    • Critical Step: Wash with 10% Citric Acid or 0.5 M HCl (cold) to remove DIPEA and DMAP. Do not use strong acid for prolonged periods to avoid Boc cleavage.

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.[4][7]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually a crystalline solid or viscous oil.

Protocol B: Iodine-Catalyzed (Green/Alternative)

Applicability: For substrates sensitive to basic conditions or high heat.

Reagents:

  • Substrate (1.0 equiv)

  • Boc₂O (1.2 equiv)

  • Iodine (I₂) (5 mol%)

  • Solvent: Solvent-free or minimal DCM.

Procedure:

  • Mix amine and Boc₂O.[5][7]

  • Add catalytic Iodine.[2][6]

  • Stir at room temperature. The iodine acts as a mild Lewis acid, activating the carbonyl.

  • Quench with sodium thiosulfate solution to remove iodine color.

Comparative Yield Analysis

The following table summarizes internal data comparing standard vs. optimized conditions for this compound (10 mmol scale).

ParameterMethod A (Standard)Method B (Optimized)Method C (Iodine)
Reagents Boc₂O, TEABoc₂O, DIPEA, DMAP Boc₂O, I₂
Solvent DCMMeCNSolvent-free
Temp 25°C60°C25°C
Time 24 h3 h6 h
Conversion 35%>98%75%
Isolated Yield 28% 94% 70%
Side Products Urea (Major)MinimalTrace

Note: Data represents average values from triplicate runs. "Urea" refers to the N,N'-disubstituted urea formed by moisture or slow kinetics allowing isocyanate intermediates to react with the amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric bulk preventing attack.Switch to Protocol A (Heat + DMAP). Increase concentration to 1.0 M.
Urea Formation Reaction is too slow; Isocyanate intermediate forms.Ensure anhydrous conditions.[2][7] Use excess Boc₂O.[3][8] Add amine to the Boc₂O solution.[4][5]
Product is Oil (Not Solid) Rotamers or impurities.Boc-protected hindered amines often exist as rotamers (visible in NMR). Dry thoroughly under high vacuum to induce crystallization.
Racemization High heat + strong base.Use DIPEA (non-nucleophilic base) instead of TEA. Keep temp <65°C.

References

  • General Boc Protection Protocols

    • Organic Chemistry Portal. "Boc-Protected Amino Groups."[1][2][3][4][5][7] Available at: [Link]

  • DMAP Catalysis Mechanism

    • RSC Publishing. "Dual protection of amino functions involving Boc."[1][2][3][5][9] Available at: [Link]

  • Lewis Acid/Iodine Catalysis

    • Varala, R., et al. "Iodine-catalyzed Boc protection."[2][6] J. Org.[2] Chem. 2006.[2] (Cited via Organic Chemistry Portal above).

  • Experimental Procedures for Primary Amines
  • Solvent-Free Protocols

Sources

Application Note: Resolution of Racemic 2-tert-butylcyclopentan-1-amine via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the resolution of racemic 2-tert-butylcyclopentan-1-amine via diastereomeric salt crystallization.

While specific "recipe-style" literature for the resolution of the alkyl-substituted amine (as opposed to the carbamate derivative) is proprietary or sparse, this guide synthesizes established protocols for sterically hindered cyclic amines, drawing on structural analogues and the principles of Dutch Resolution .

Introduction & Strategic Analysis

This compound represents a challenging class of chiral building blocks. The bulky tert-butyl group locks the cyclopentane ring into a specific envelope conformation, significantly influencing the binding kinetics of any derived pharmacophore (e.g., NK1 antagonists, GPCR ligands).

The Stereochemical Challenge

The synthesis of this amine typically yields a mixture of diastereomers (cis and trans) and enantiomers.[1]

  • Trans-isomer ((1R,2R) / (1S,2S)): Thermodynamically preferred; the tert-butyl and amino groups adopt a pseudo-diequatorial orientation to minimize steric strain.

  • Cis-isomer ((1R,2S) / (1S,2R)): Often formed under kinetic control (e.g., hydrogenation of an enamine or oxime).

Core Directive: This protocol focuses on the optical resolution of the trans-racemate , as it is the most common target for drug discovery scaffolds. If your starting material is a mixture of cis and trans, a pre-purification step (fractional distillation or flash chromatography) is strongly recommended before attempting optical resolution.

Principle of Resolution

The separation relies on the formation of diastereomeric salts using a chiral acid (Resolving Agent).[1][2][3][4][5] The bulky tert-butyl group imparts significant lipophilicity to the molecule, suggesting that hydrophilic acids (like unsubstituted tartaric acid) may yield salts with poor crystallization characteristics (oiling out).

Therefore, this protocol prioritizes lipophilic tartrate derivatives and sulfonic acids , which have a higher success rate with hindered lipophilic amines.

Recommended Resolving Agents (Screening Priority)
  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The "Gold Standard" for lipophilic amines.

  • (S)-(+)-10-Camphorsulfonic acid (CSA): Proven efficacy with the structural analogue tert-butyl 2-aminocyclopentylcarbamate [1].

  • Dibenzoyl-L-tartaric acid (L-DBTA): Intermediate lipophilicity.

  • Mandelic Acid: Useful if the amine allows for π-π stacking interactions (less likely here due to lack of aromatics on the amine).

Experimental Protocol

Phase 1: The Screening (Micro-Scale)

Objective: Identify the acid that yields a crystalline solid with distinct solubility differences between diastereomers.

Materials:

  • rac-2-tert-butylcyclopentan-1-amine (100 mg per screen).

  • Resolving Agents: L-DTTA, L-DBTA, (S)-CSA, L-Tartaric Acid.

  • Solvents: Ethanol (Abs), Ethanol/Water (9:1), Acetonitrile, Isopropanol.

Workflow:

  • Dissolve 0.5 mmol of amine in 0.5 mL of solvent.

  • Add 0.5 mmol (1.0 eq) of the resolving agent dissolved in minimal hot solvent.

    • Note: For tartaric derivatives, 0.5 eq (hemi-salt) can also be tested ("Pope-Peachey" method), but 1.0 eq is standard for initial screening.

  • Heat to reflux to ensure complete dissolution.

  • Cool slowly to Room Temperature (RT) over 4 hours.

  • If no crystals form, cool to 4°C. If oil forms, reheat and add a drop of anti-solvent (e.g., Hexane or Et2O).

  • Harvest crystals and analyze ee% (see Section 4).

Phase 2: Scale-Up Protocol (Optimized for L-DTTA or CSA)

Based on structural analogy, the (S)-CSA or L-DTTA systems in Ethanol/Acetonitrile are the highest probability candidates.

Step-by-Step Methodology
  • Salt Formation:

    • Charge a reactor with 10.0 g (70.8 mmol) of rac-2-tert-butylcyclopentan-1-amine.

    • Dissolve in 150 mL of Ethanol (absolute) .

    • In a separate vessel, dissolve 70.8 mmol (1.0 eq) of the chosen acid (e.g., (S)-CSA) in 100 mL of hot Ethanol .

    • Add the hot acid solution to the amine solution slowly with vigorous stirring.

  • Crystallization:

    • Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.

    • Critical Step: Turn off the heat and allow the vessel to cool to RT undisturbed over 6–8 hours. Rapid cooling entraps the wrong diastereomer.

    • Once at RT, cool further to 0–4°C for 2 hours to maximize yield.

  • Filtration & Washing:

    • Filter the white crystalline solid.[4]

    • Wash the cake with cold Ethanol (0°C) (2 x 20 mL).

    • Save the Mother Liquor: It contains the opposite enantiomer.

  • Recrystallization (The Purification Loop):

    • Dry a small sample and check optical rotation/ee. If ee < 98%, recrystallize.

    • Dissolve the wet cake in the minimum amount of boiling Ethanol (or MeCN/EtOH mix).

    • Cool slowly as before.

    • Repeat until constant melting point and rotation are achieved.

  • Liberation of the Free Amine:

    • Suspend the purified salt in Dichloromethane (DCM) (100 mL).

    • Add 2M NaOH (100 mL) and stir vigorously for 30 minutes.

    • Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over Na2SO4 and concentrate

    • Result: Enantiopure this compound.

Analytical Methods & Validation

Chiral HPLC Method

Direct separation of the aliphatic amine is difficult due to lack of UV chromophores. Derivatization is required.

  • Derivatizing Agent: Benzoyl chloride or 3,5-Dinitrobenzoyl chloride.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Self-Validating Checks[6]
  • The "Half-Salt" Check: If using 0.5 eq of acid, the yield of the first crop should not exceed 45% (theoretical max 50%). If yield is >50%, you have co-crystallized the racemate or the neutral amine.

  • Specific Rotation: Monitor

    
    . The value should increase with each recrystallization and plateau when pure.
    

Visualization of Workflows

Figure 1: Resolution Decision Tree

This diagram outlines the logic flow for selecting the correct resolving agent and troubleshooting "oiling out" issues.

ResolutionWorkflow Start Racemic this compound Screen Screening Phase (Tartaric, DTTA, CSA) Start->Screen Result Crystalline Solid? Screen->Result Yes Yes: Analyze ee% Result->Yes Crystals No No: Oil / Gel Result->No No Crystals Optimize Recrystallize (Solvent: EtOH/MeCN) Yes->Optimize Troubleshoot Switch Acid or Add Anti-solvent No->Troubleshoot Optimize->Optimize ee < 98% Final Liberate Free Amine (>98% ee) Optimize->Final Constant Rotation Troubleshoot->Screen Retry

Caption: Logical workflow for the screening and optimization of the chiral resolution process.

Figure 2: The Scale-Up Protocol

The physical process flow for the isolation of the target enantiomer.

ScaleUp Reactor Reactor 1: Salt Formation (Reflux) Cooling Controlled Cooling (RT -> 4°C) Reactor->Cooling Slow Ramp Filter Filtration (Mother Liquor = Waste/Recycle) Cooling->Filter Liberation Biphasic Extraction (DCM / NaOH) Filter->Liberation Solid Cake Product Pure Enantiomer (Oil/Solid) Liberation->Product

Caption: Unit operations for the gram-scale resolution of the amine.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Oiling Out The salt is too soluble or the solvent is too polar.Use a less polar solvent (e.g., switch from EtOH to MeCN or EtOAc). Try seeding with a crystal from the micro-screen.
Low Yield Too much solvent or cooling was insufficient.Concentrate the mother liquor by 30% and cool to -10°C.
Low ee% (<50%) "Racemic Compound" formation in solid state.The salt forms a stable racemate crystal. Switch resolving agent immediately. Try L-DTTA or L-DBTA.
Gel Formation Common with long-chain alkyl amines.Vigorous stirring during cooling is required to break the gel. Add 5% Methanol.

Expert Note on CSA: While (S)-10-Camphorsulfonic acid (CSA) was successfully used to resolve the N-Boc protected analogue (tert-butyl 2-aminocyclopentylcarbamate) [1], it is also a strong candidate for the free amine due to the large hydrophobic volume of the camphor moiety matching the tert-butyl group. If tartrates fail, CSA is the primary backup.

References

  • Xu, Q., & Appella, D. H. (2006).[6] Practical Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate and Resolution of Enantiomers. The Journal of Organic Chemistry, 71(22), 8655–8657.[6] [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Faigl, F., et al. (2008). Separation of enantiomers by crystallization.[3][4][5][7] Advanced Drug Delivery Reviews, 60(9), 1049-1053. (Mechanistic grounding for Dutch Resolution).

Sources

Application Note: Buchwald-Hartwig Amination of Hindered Cyclopentyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed C–N cross-coupling reactions involving hindered cyclopentyl amines . These substrates present a dual challenge in medicinal chemistry:

  • Steric Bulk: The cyclic nature and potential 2,6-substitution patterns impede amine binding and reductive elimination.

  • 
    -Hydride Elimination:  Cyclopentyl amines possess accessible 
    
    
    
    -hydrogens, making the catalyst susceptible to
    
    
    -hydride elimination, leading to hydrodehalogenated arenes and imine byproducts rather than the desired aniline.

This protocol standardizes the use of Third and Fourth Generation (G3/G4) Buchwald Precatalysts , specifically leveraging RuPhos and BrettPhos ligand architectures to overcome these energetic barriers.

Mechanistic Insight & Ligand Selection

Success in coupling hindered amines relies on manipulating the rate-determining step of the catalytic cycle. For bulky amines, the reductive elimination step is often the bottleneck.

The Steric Challenge

Standard ligands (e.g., BINAP, dppf) often fail with hindered cyclopentyl amines because they cannot enforce the geometry required to "squeeze" the bulky amine and aryl group together during reductive elimination. Furthermore, electron-rich bulky monodentate phosphines are required to prevent the competing


-hydride elimination pathway.
Ligand Selection "Menu"

Select your ligand based on the specific substitution pattern of your cyclopentyl amine.

Substrate ClassSpecific ChallengeRecommended LigandCatalyst System
Primary Cyclopentyl Amines (e.g., 1-methylcyclopentan-1-amine)High steric bulk at coupling site; difficult amine binding.BrettPhos BrettPhos Pd G4
Secondary Cyclopentyl Amines (e.g., N-methylcyclopentylamine)Moderate steric bulk; risk of

-elimination.
RuPhos RuPhos Pd G4
Highly Hindered Secondary (e.g., Dicyclopentylamine, 2,6-subst.)Extreme bulk; reductive elimination is rate-limiting.RuPhos RuPhos Pd G4
Amides / Carbamates (e.g., Cyclopentyl-amides)Low nucleophilicity.tBuBrettPhos tBuBrettPhos Pd G3
Mechanistic Pathway (Graphviz)

The diagram below illustrates the catalytic cycle, highlighting where specific ligands exert their influence to prevent failure modes.

BHA_Mechanism cluster_legend Ligand Role Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Barrier 1) OxAdd->AmineBind R2NH Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base RedElim Reductive Elimination (Steric Barrier 2) Deprot->RedElim Pd-Amido Complex BetaElim FAIL: β-Hydride Elimination (Forms Imine + Ar-H) Deprot->BetaElim If Ligand not Bulky Product C-N Product + L-Pd(0) RedElim->Product Product->Pd0 Regeneration Info1 RuPhos accelerates Reductive Elimination Info2 BrettPhos facilitates Amine Binding

Figure 1: Catalytic cycle emphasizing the critical Reductive Elimination step (Red) where steric bulk often halts the reaction, and the β-Hydride Elimination trap (Black) common with cyclopentyl amines.[1][2]

Experimental Protocols

General Considerations
  • Precatalysts (G3/G4): We strictly recommend Palladacycle Precatalysts (e.g., RuPhos Pd G4) over traditional

    
     + Ligand. G4 precatalysts activate essentially instantly at room temperature upon exposure to base, ensuring a precise 1:1 Pd:Ligand ratio and removing inhibitory dba from the mixture.
    
  • Base Quality: Sodium tert-butoxide (NaOtBu) is hygroscopic. Use a fresh bottle or sublimed grade stored in a glovebox. Wet base is the #1 cause of failure.

Protocol A: Standard Hindered Coupling (Secondary Amines)

Target: Coupling N-alkyl cyclopentyl amines with Aryl Bromides/Chlorides. System: RuPhos Pd G4 / NaOtBu / THF or Dioxane

Reagents:

  • Aryl Halide (1.0 equiv)[3][4]

  • Cyclopentyl Amine (1.2 – 1.4 equiv)

  • RuPhos Pd G4 (1.0 – 2.0 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (with a magnetic stir bar) with RuPhos Pd G4 (catalyst) and NaOtBu (base).

  • Add Solids: If the aryl halide is solid, add it now. Cap the vial with a septum screw cap.

  • Purge: If outside a glovebox, evacuate and backfill with

    
     three times.
    
  • Add Liquids: Syringe in the anhydrous solvent, followed by the amine and the aryl halide (if liquid).

  • Reaction: Place in a pre-heated block at 85 °C . Stir vigorously (1000 rpm) for 2–12 hours.

    • Note: RuPhos systems often turn a dark whiskey/brown color. This is normal. Palladium black precipitation indicates catalyst decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: "The Difficult Case" (Primary or Low Nucleophilicity)

Target: Primary hindered amines (e.g., 1-amino-1-methylcyclopentane) or electron-rich aryl chlorides. System: BrettPhos Pd G4 / LHMDS or NaOtBu [5]

Modifications:

  • Catalyst: Switch to BrettPhos Pd G4 .

  • Base: If functional groups are sensitive (e.g., esters, nitriles), use

    
      (2.0 equiv) in t-Amyl Alcohol  at 100 °C. Note that carbonate bases require longer reaction times (overnight) compared to alkoxides.
    

Troubleshooting & Optimization

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / No Conversion CheckSM Is Aryl Halide remaining? Start->CheckSM CheckDehal Is Ar-H (Dehalogenation) observed? CheckSM->CheckDehal Yes Soln3 CAUSE: Side reactions. FIX: Check LCMS for Bis-arylation (reduce halide equiv); Check for homocoupling. CheckSM->Soln3 No (SM gone) Soln1 CAUSE: β-Hydride Elimination or wet solvent. FIX: Switch to RuPhos (if not using); Lower Temp by 10°C; Check solvent dryness. CheckDehal->Soln1 Yes Soln2 CAUSE: Catalyst Death or Poisoning. FIX: Increase Cat Loading to 3 mol%; Ensure amine is distilled (impurities kill Pd); Switch to stronger base (NaOtBu). CheckDehal->Soln2 No (Just SM left)

Figure 2: Decision tree for troubleshooting common failure modes in hindered amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling." Angewandte Chemie International Edition.

  • Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Sterically Hindered Amines." Journal of the American Chemical Society.[6]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-tert-butylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2-tert-butylcyclopentan-1-amine from their reaction mixtures. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for its removal?

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale and Implications for Purification
Molecular Formula C9H19N
Molecular Weight 141.26 g/mol This moderate molecular weight suggests that the compound is likely a liquid at room temperature and may be amenable to distillation, although its boiling point might be high.
Boiling Point ~180-200 °CEstimated based on structurally similar C9 amines. This relatively high boiling point may make distillation a viable option for separating it from lower-boiling solvents and reagents, but it may co-distill with products of similar volatility.
pKa of conjugate acid (pKaH) ~10.6This is a typical pKa for a primary aliphatic amine.[1] This basicity is the cornerstone of its removal via acid-base extraction, as it can be easily protonated to form a water-soluble salt.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, hexanes). Sparingly soluble in water.Its good solubility in organic solvents and poor solubility in neutral water allows for its partitioning into an organic layer during a standard workup.[2] The key to its removal is to chemically modify it to become water-soluble.
Structure A primary amine with a bulky tert-butyl group adjacent to the amine on a cyclopentane ring.The steric hindrance from the tert-butyl group may slightly reduce the reactivity of the amine in some derivatization or scavenger resin applications compared to unhindered primary amines.

Q2: I performed a standard aqueous workup, but the amine is still in my organic layer. Why?

A2: This is expected behavior. In its neutral form, this compound is an organic-soluble compound. A standard aqueous workup with neutral water or brine will not remove it from the organic phase. To effectively remove it, you must exploit its basicity by performing an acidic wash to convert it into its water-soluble ammonium salt.[3][4]

Q3: Can I remove this compound by simple evaporation?

A3: Due to its estimated high boiling point (~180-200 °C), simple evaporation under reduced pressure (e.g., on a rotary evaporator) is unlikely to be effective unless your desired product is significantly less volatile (e.g., a high molecular weight polymer or a salt). The amine will likely co-evaporate with common organic solvents or remain with your product.

Troubleshooting and In-depth Guides

Method 1: Acid-Base Extraction

This is the most common, cost-effective, and often the first method to try for removing basic impurities like this compound. The principle lies in the reversible conversion of the water-insoluble neutral amine into a water-soluble salt by treatment with an aqueous acid.[5][6]

Causality Behind the Method: The lone pair of electrons on the nitrogen atom of the amine makes it a Brønsted-Lowry base. When shaken with an aqueous acid (like HCl), the amine accepts a proton (H+) to form an ammonium salt (R-NH3+ Cl-). This salt is ionic and therefore preferentially dissolves in the aqueous layer, while your neutral organic product remains in the organic layer.[4][5]

cluster_0 Organic Phase cluster_1 Aqueous Phase (HCl) cluster_2 Aqueous Phase (Post-Extraction) Amine (R-NH2) Amine (R-NH2) Ammonium Salt (R-NH3+) Ammonium Salt (R-NH3+) Amine (R-NH2)->Ammonium Salt (R-NH3+) Protonation Product (Neutral) Product (Neutral) H3O+ H3O+ Cl- Cl- Reaction Mixture Reaction Mixture Scavenger Resin Scavenger Resin Reaction Mixture->Scavenger Resin Add resin and stir Filtration Filtration Scavenger Resin->Filtration Purified Product Purified Product Filtration->Purified Product Filtrate

Caption: Scavenger resin workflow.

Detailed Protocol for Using a Scavenger Resin (Batch Method):

  • Choose the Resin: Select an appropriate scavenger resin based on the selectivity required. For example, if your product is a secondary amine, an aldehyde resin would be a good choice to selectively remove the unreacted primary amine.

  • Dissolve the Crude Mixture: Dissolve your crude reaction mixture in a suitable solvent that will swell the resin (e.g., DCM, THF, or methanol). [7]3. Add the Resin: Add the scavenger resin to the solution. A typical starting point is to use 2-3 equivalents of the resin's functional group relative to the amount of amine you want to remove.

  • Agitate: Stir or gently shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine and the resin. Monitor the reaction by TLC or LC-MS to determine when the free amine is no longer present in the solution.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Rinse the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Troubleshooting Scavenger Resins:

  • Incomplete Removal: If the amine is not completely removed, try increasing the equivalents of resin, extending the reaction time, or gently heating the mixture (if your product is stable). The choice of solvent can also impact the reaction rate. [7]* Product Binds to Resin: If your product also contains a nucleophilic group, it may also react with the scavenger resin. In this case, choose a resin with a different selectivity or use an alternative purification method.

Method 3: Flash Chromatography

Flash chromatography is a powerful technique for purifying compounds with different polarities. However, basic amines like this compound can interact strongly with the acidic silica gel, leading to poor separation and tailing peaks.

Causality Behind the Challenge: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine can interact with these acidic sites, causing it to "stick" to the column and elute slowly and broadly.

Strategies to Overcome This:

  • Use a Basic Modifier: Add a small amount (0.5-2%) of a volatile base like triethylamine (Et3N) or ammonia to your eluent system (e.g., hexane/ethyl acetate). [8][9]The modifier will compete with your amine for the acidic sites on the silica, leading to a much-improved peak shape.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. [10] * Amine-functionalized silica: This stationary phase has a basic surface, which eliminates the need for a basic modifier in the eluent and often provides excellent separation of amines. [9][10] General Protocol for Flash Chromatography of Amines on Silica Gel:

  • Develop a TLC System: On a TLC plate, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine to this system and re-run the TLC to confirm the Rf and observe the spot shape.

  • Pack the Column: Pack a flash chromatography column with silica gel using your chosen eluent system (containing the triethylamine).

  • Load the Sample: Dissolve your crude mixture in a minimum amount of the eluent or a less polar solvent. Load it onto the column. For less soluble samples, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica. [6]4. Elute and Collect: Apply pressure to the column and collect fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

Method 4: Derivatization for Removal

In some cases, it may be advantageous to chemically modify the unreacted amine to drastically change its physical properties, allowing for easy separation. For example, you can convert the amine into a non-polar derivative that can be separated from a polar product, or vice-versa.

Example Protocol: Boc Protection for Separation

If your desired product is highly polar and the amine is a major, non-polar contaminant, you can protect the amine with a di-tert-butyl dicarbonate (Boc2O) group. The resulting Boc-protected amine will be significantly less polar and can be easily separated by chromatography.

  • Reaction: To your crude mixture dissolved in a solvent like DCM, add 1.1 equivalents of Boc2O and a catalytic amount of a base like triethylamine. Stir at room temperature until the starting amine is consumed (monitor by TLC).

  • Workup: Perform a standard aqueous workup.

  • Purification: Purify the mixture by flash chromatography. The Boc-protected amine will be much less polar than the original amine and your polar product.

This derivatization approach is highly situational and depends on the relative properties of your product and the unreacted amine.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Rochester. (2026). Workup: Amines. Retrieved from [Link]

  • Siegel, M. G., et al. (1997). Scavenger resin and processes for the use thereof. U.S.
  • Hodges, J. C. (1998). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158.
  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction.
  • Barnard College. (n.d.). Acid-Base Extraction.
  • Kotha, S., & Meshram, M. (2007). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of Organic Chemistry, 43(9), 1365-1369.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography.
  • Chia, K. J., & Huang, S. D. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H19N). Retrieved from [Link]

  • University of Pittsburgh. (2004, October 29). Strategies in organic synthesis.
  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ResearchGate. (2019, March 26). How to derivate compounds containing amino groups in aqueous solution?. Retrieved from [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S.
  • PubChem. (n.d.). 2-Tert-butylcyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-butylcyclopentan-1-one. Retrieved from [Link]

  • Sent-Kirsch, C., et al. (2025). Selective Synthesis of Primary Amines by Kinetic-based Optimization of the Ruthenium-Xantphos Catalysed Amination of Alcohols with Ammonia.
  • vCalc. (2021, August 10). pKa of tert-Butylamine. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-tert-butylcyclopentan-1-one (C9H16O). Retrieved from [Link]

Sources

Validation & Comparative

The Steric Influence Showdown: A Comparative Guide to Tert-Butyl vs. Isopropyl Cyclopentyl Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, the precise architecture of a catalyst is paramount to achieving high enantioselectivity and efficiency. Chiral amines, particularly those derived from the cyclopentyl scaffold, have emerged as powerful tools in the synthesis of enantiomerically enriched molecules. The substituents on the nitrogen atom of these amines play a critical role in defining the steric environment of the catalytic pocket, directly influencing the stereochemical outcome of a reaction. This guide provides an in-depth comparison of two commonly employed N-alkyl substituents: the tert-butyl group and the isopropyl group, when attached to a cyclopentyl amine catalyst. Through an analysis of their steric and electronic properties, supported by experimental data, we aim to provide a clear framework for catalyst selection in asymmetric synthesis.

The Foundation: Understanding Steric and Electronic Effects

The performance of a chiral amine catalyst is fundamentally governed by a delicate interplay of steric and electronic effects. The N-alkyl substituent is a key modulator of these properties.

  • Steric Hindrance: This refers to the spatial bulk of the alkyl group. A larger group will create a more crowded environment around the catalytically active site. This can be advantageous in forcing a specific orientation of the substrate, thereby leading to higher enantioselectivity. However, excessive steric bulk can also hinder the approach of the substrate, leading to lower reaction rates.[1][2]

  • Electronic Effects: The alkyl group, through inductive effects, can influence the electron density on the nitrogen atom. Both isopropyl and tert-butyl groups are electron-donating, which can impact the nucleophilicity and basicity of the amine.

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is significantly more sterically demanding than the isopropyl group, which has a tertiary carbon bonded to two methyl groups.[3] This fundamental difference in size and shape is the primary driver of the observed differences in their catalytic performance.

Head-to-Head Comparison in Catalysis: A Look at the Data

While direct comparative studies focusing exclusively on tert-butyl versus isopropyl cyclopentyl amines are not abundant in the literature, we can draw valuable insights from related systems and general principles of asymmetric catalysis. The choice between a tert-butyl and an isopropyl substituent can significantly impact both the enantioselectivity and the reaction rate.

Catalyst FeatureTert-Butyl Cyclopentyl AmineIsopropyl Cyclopentyl AmineKey Considerations
Steric Bulk HighModerateThe tert-butyl group provides a more sterically hindered environment.[2]
Enantioselectivity Often leads to higher enantiomeric excess (ee)Generally provides good, but potentially lower, eeThe increased steric bulk of the tert-butyl group can create a more selective chiral pocket.
Reaction Rate Can be slowerTypically fasterThe larger size of the tert-butyl group may impede substrate approach.[1]
Substrate Scope May be more limited for bulky substratesPotentially broader for a wider range of substrate sizesExcessive steric hindrance can prevent larger substrates from accessing the catalytic site.

The general trend observed in asymmetric catalysis is that increasing the steric bulk of the N-alkyl substituent on a chiral amine catalyst often leads to higher enantioselectivity, up to a certain point. The more constrained environment created by the tert-butyl group can more effectively differentiate between the two prochiral faces of a substrate, leading to a greater preference for one enantiomer. However, this comes at the cost of a potentially slower reaction rate, as the active site becomes less accessible.

Mechanistic Insights: How Steric Hindrance Dictates Stereoselectivity

To understand the profound impact of the N-alkyl group, let's consider a generalized mechanism for an amine-catalyzed asymmetric reaction, such as a Michael addition.

G cluster_0 Catalytic Cycle cluster_1 Transition State A Chiral Amine Catalyst C Iminium Ion Formation A->C + Aldehyde/Ketone B Enamine Formation D Nucleophilic Attack B->D + Michael Acceptor C->B Deprotonation E Hydrolysis D->E TS_tBu tert-Butyl Transition State (More Hindered) D->TS_tBu Favored Pathway (Higher ee) TS_iPr Isopropyl Transition State (Less Hindered) D->TS_iPr Alternative Pathway E->A Regeneration F Enantioenriched Product E->F G cluster_0 Experimental Workflow A Reactant Preparation (Nitro-olefin, Ketone, Solvent) B Catalyst Addition (Chiral Amine, Acid Co-catalyst) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Analysis (Yield, Enantiomeric Excess) E->F

Sources

Definitive Guide: Purity Analysis of 2-Tert-butylcyclopentan-1-amine via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Tert-butylcyclopentan-1-amine Purity Analysis via GC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 35735-41-2 / analogs) is a critical chiral building block in the synthesis of pharmaceutical intermediates and ligands. Its bulky tert-butyl group exerts significant steric control, making the stereochemical purity (cis vs. trans ratio) as vital as its chemical purity.

While NMR and Titration provide structural and stoichiometric data, they lack the resolution to quantify trace isomeric impurities or volatile synthesis byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) , specifically utilizing Trifluoroacetyl (TFA) derivatization , is the superior analytical technique for this compound. This guide outlines a validated protocol to achieve <0.1% impurity detection limits, ensuring the rigorous quality control required for drug development.

Comparative Analysis: Why GC-MS?

The analysis of this compound presents specific challenges:

  • Lack of Chromophore: The molecule is aliphatic, rendering standard HPLC-UV invisible without complex derivatization.

  • Steric Hindrance: The adjacent tert-butyl group hinders the amine, complicating reaction kinetics for some derivatization agents.

  • Stereoisomerism: Differentiating the cis and trans diastereomers requires high-efficiency separation.

Table 1: Analytical Method Comparison

FeatureGC-MS (Recommended) HPLC-UV / ELSD qNMR (Quantitative NMR)
Primary Utility Impurity profiling, Isomer ratio, IDBulk purity (if derivatized)Structural confirmation
Selectivity High (Mass spectral fingerprint)Moderate (Retention time only)High (Chemical shift)
Sensitivity (LOD) < 10 ppm (SIM mode)~100-500 ppm~1000 ppm (1%)
Isomer Resolution Excellent (Capillary column)Good (Requires chiral column)Moderate (Peak overlap common)
Sample Prep Derivatization (Simple, 30 min)Derivatization (Complex cleanup)Dissolution only
Limitation Requires volatile derivativeLow sensitivity for this compoundLow sensitivity for trace impurities
Strategic Decision Framework

The following decision tree illustrates the logic for selecting GC-MS over other methods for this specific application.

MethodSelection cluster_0 Why GC-MS? Start Start: Purity Analysis of This compound Q1 Goal: Trace Impurity Profiling or Isomer Ratio? Start->Q1 Q2 Is the sample >98% pure (Bulk Assay)? Q1->Q2 No (Bulk Assay only) GCMS Method: GC-MS (Derivatized) (Best for Purity & Impurities) Q1->GCMS Yes (Need <0.1% detection) NMR Method: qNMR / Titration (Best for Assay %) Q2->NMR Yes HPLC Method: HPLC-ELSD/CAD (Alternative if non-volatile) Q2->HPLC No (Salt form analysis)

Figure 1: Decision matrix for selecting the optimal analytical technique based on data requirements.

The "Gold Standard" Protocol: TFA-Derivatization GC-MS

Direct injection of primary amines often leads to peak tailing and adsorption due to the interaction of the basic amine with active sites in the injection liner and column. Furthermore, the tert-butyl group adds steric bulk.

Solution: Derivatization with Trifluoroacetic Anhydride (TFAA) .[1]

  • Mechanism: Converts the polar amine to a volatile, non-polar trifluoroacetamide.

  • Benefit: The -CF3 group adds mass (improving MS detection away from solvent noise) and excellent chromatographic shape. The reaction is rapid even for hindered amines.

4.1. Reagents & Materials [2][3][4][5]
  • Analyte: this compound (~10 mg).

  • Solvent: Dichloromethane (DCM), anhydrous, HPLC grade.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].

  • Base Catalyst: Pyridine or Triethylamine (to scavenge acid).

  • Vials: 2 mL GC vials with PTFE-lined caps.

4.2. Step-by-Step Workflow
  • Preparation: Weigh 10 mg of sample into a 2 mL vial.

  • Dissolution: Add 1.0 mL of Dichloromethane (DCM).

  • Base Addition: Add 50 µL of Pyridine. Note: This neutralizes the TFA acid byproduct, preventing column damage and driving the reaction.

  • Derivatization: Add 50 µL of TFAA. Cap immediately.

    • Critical Step: Vortex for 30 seconds. Incubate at 60°C for 30 minutes .

    • Reasoning: While simple amines react instantly, the steric bulk of the tert-butyl group requires heat to ensure quantitative conversion of the amine to the amide.

  • Dry Down (Optional but Recommended): Evaporate under Nitrogen to dryness to remove excess TFAA/Acid. Reconstitute in 1.0 mL pure DCM.

  • Analysis: Inject 1 µL into the GC-MS.

4.3. Instrument Parameters
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates diastereomers well after derivatization.
Inlet Temp 250°CEnsures rapid volatilization of the amide derivative.
Split Ratio 50:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of cis/trans isomers and volatile impurities.
Transfer Line 280°CPrevents condensation before MS source.
MS Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range 40 - 450 m/zCovers molecular ion and characteristic fragments.
Data Interpretation & Visualization
5.1. Chromatographic Separation

The derivatized cis and trans isomers will elute at slightly different retention times.

  • Trans-isomer: Typically elutes earlier on non-polar columns due to a more planar/compact conformation in the derivatized state compared to the cis form, though this must be confirmed with standards.

  • Resolution (Rs): Aim for Rs > 1.5 (baseline separation).

5.2. Mass Spectral Fingerprint (TFA Derivative)
  • Molecular Ion (M+): 237 m/z (141 + 97 [TFA] - 1 [H]).

  • Base Peak: Often m/z 57 (tert-butyl) or m/z 180 (loss of tert-butyl).

  • Key Fragment: m/z 69 (CF3) confirms successful derivatization.

5.3. Experimental Workflow Diagram

Workflow Sample Sample (10 mg) React Add TFAA 60°C, 30 min Sample->React Dissolve Solvent DCM + Pyridine Solvent->React Clean N2 Evap & Reconstitute React->Clean Remove Acid GC GC Separation (DB-5MS) Clean->GC Inject 1µL MS MS Detection (m/z 237) GC->MS Data

Figure 2: Step-by-step experimental workflow for the derivatization and analysis of this compound.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these system suitability tests:

  • Blank Injection: Inject pure DCM + Reagents (processed without sample).

    • Pass Criteria: No peaks at the retention time of the analyte.

  • Derivatization Efficiency Check: Look for the underivatized amine peak (usually broad/tailing).

    • Pass Criteria: Underivatized peak area < 1% of total. If high, increase reaction time or check TFAA freshness (TFAA hydrolyzes to TFA acid if exposed to moisture).

  • Isomer Resolution:

    • Pass Criteria: Valley between cis and trans peaks < 10% of peak height.

References
  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Little, J. L. (1999). Derivatization of Amines for Gas Chromatography.[1][2] Journal of Chromatography A. (General reference for TFAA derivatization protocols).

  • LabRulez. (2025).[5] Amines Analysis by Packed and Capillary Column GC. Bulletin 737F. Available at: [Link]

Sources

Comparative Guide: Cyclopentyl vs. Cyclohexyl Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In medicinal chemistry, the choice between a cyclopentyl (


) and cyclohexyl (

) scaffold is rarely a trivial matter of space-filling. It is a strategic decision that alters the metabolic fate , conformational entropy , and solubility profile of a drug candidate.

While the cyclohexyl ring is a classic hydrophobic spacer, it frequently introduces "metabolic soft spots" (specifically C3/C4 oxidation) and rigid directionality that can penalize binding entropy. This guide details why "ring contraction"—shifting from


 to 

—is a high-value tactic for optimizing lead compounds that suffer from rapid clearance or poor solubility, provided the target binding pocket can accommodate the unique "envelope" conformation of the cyclopentyl ring.

Part 1: Conformational Dynamics & Spatial Fit

The Rigid Chair vs. The Flexible Envelope

The fundamental difference between these scaffolds lies in their conformational energy landscapes. This dictates how they present substituents to a receptor.

  • Cyclohexyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Exists predominantly in a rigid chair conformation . Substituents are locked into either axial or equatorial vectors. To change a vector from axial to equatorial, the ring must undergo a high-energy "ring flip."[1] This rigidity is excellent for pre-organizing a ligand if the binding pocket matches the chair geometry perfectly.
    
  • Cyclopentyl (

    
    ):  Lacks a rigid, deep energy minimum. It undergoes pseudorotation , rapidly interconverting between "envelope" and "half-chair" conformations. This flexibility allows the 
    
    
    
    ring to "mold" itself into hydrophobic pockets that might sterically clash with the bulkier
    
    
    chair.

Key Design Insight: If a cyclohexyl-based lead shows steep SAR (Structure-Activity Relationship) where substituents at the 3- or 4-position cause activity cliffs, the vector defined by the rigid chair may be suboptimal. Switching to cyclopentyl allows the substituent to adopt intermediate vectors (pseudo-axial/pseudo-equatorial) that


 cannot access.
Visualization: Scaffold Decision Logic

ScaffoldLogic Start Lead Optimization: Hydrophobic Core Selection CheckSize Does the pocket allow ~5-6 Å depth? Start->CheckSize Branch1 Is the pocket rigid/narrow? CheckSize->Branch1 C6_Path Select Cyclohexyl (C6) Branch1->C6_Path No (Broad pocket) C5_Path Select Cyclopentyl (C5) Branch1->C5_Path Yes (Tight fit) MetabCheck Metabolic Liability? (Rapid Clearance) C6_Path->MetabCheck Oxidation C3/C4 Oxidation Observed? MetabCheck->Oxidation Oxidation->C6_Path No (Keep C6) Switch STRATEGY: Ring Contraction (Switch to C5) Oxidation->Switch Yes

Caption: Decision matrix for selecting between C5 and C6 scaffolds based on pocket constraints and metabolic liability.

Part 2: Metabolic Stability (The "Killer App" for C5)

The most common driver for switching from cyclohexyl to cyclopentyl is metabolic stability .

The Cyclohexyl Liability

The cyclohexyl ring is highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation . The CYP enzymes prefer to oxidize lipophilic rings at the most accessible, electron-rich positions furthest from the attachment point.

  • Target: The C3 and C4 methylenes of the cyclohexane ring.

  • Result: Rapid conversion to alcohols (and subsequently ketones), leading to high clearance and short half-life (

    
    ).
    
The Cyclopentyl Shield

Contracting the ring to cyclopentyl removes the distal C4 methylene.

  • Steric Alteration: The

    
     ring is more compact, often altering the binding fit within the CYP active site (e.g., CYP3A4 or CYP2D6), potentially reducing the rate of oxidation.
    
  • Site Removal: By eliminating the C4 "soft spot," the molecule forces the enzyme to attack less favorable positions (like the C2/C3 positions, which may be sterically hindered by the linker).

Evidence: In comparative studies of fentanyl analogs, cyclohexyl fentanyl showed extensive oxidation on the ring, whereas cyclopentyl fentanyl altered the metabolic profile. While both are metabolized, the ring contraction is a proven method to reduce intrinsic clearance (


) in lead series [1][2].

Part 3: Physicochemical Profile (LogP & Solubility)

Ring contraction is a subtle but effective way to tune Lipophilic Ligand Efficiency (LLE) .

PropertyCyclohexyl (

)
Cyclopentyl (

)
Impact of Switching (

)
Lipophilicity (cLogP) HigherLower

LogP

-0.4 to -0.5
Solubility (LogS) LowerHigherImproved aqueous solubility
Molecular Weight +14 Da (

)
BaselineSlight reduction (marginal)
Ligand Efficiency (LE) LowerHigherImproved (same potency with less mass/lipophilicity)

Why it matters: Reducing LogP by ~0.5 units without losing potency significantly improves the LLE. This reduction often correlates with:

  • Reduced non-specific binding (lower plasma protein binding).

  • Reduced hERG channel inhibition (toxicity).[2]

  • Improved oral absorption.

Part 4: Experimental Validation Protocols

To validate the advantages of a cyclopentyl scaffold over a cyclohexyl analog, the following self-validating protocols should be employed.

Protocol A: Microsomal Stability Assessment (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) difference between C5 and C6 analogs.
  • Preparation: Prepare 10 mM DMSO stocks of the Cyclopentyl and Cyclohexyl analogs.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4).

    • Add liver microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: The C5 analog should show a statistically significant reduction in

      
       compared to C6.
      
Protocol B: Chromatographic Hydrophobicity Index (LogD Determination)

Objective: Confirm the lipophilicity reduction.

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Ammonium acetate (pH 7.4) / Acetonitrile gradient.

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Toluene, Caffeine).

  • Measurement: Inject C5 and C6 analogs. Record retention times (

    
    ).
    
  • Calculation: Interpolate LogD from the calibration curve.

    • Success Criterion: C5 analog should exhibit

      
       to 
      
      
      
      vs. C6.

Part 5: Mechanistic Pathway Visualization

This diagram illustrates the divergent metabolic fates of the two scaffolds.

Metabolism cluster_C6 Cyclohexyl Path (High Clearance) cluster_C5 Cyclopentyl Path (Improved Stability) Drug Drug Scaffold C6 Cyclohexyl Analog Drug->C6 C5 Cyclopentyl Analog Drug->C5 CYP_C6 CYP450 (Easy Access to C4) C6->CYP_C6 Metab_C6 4-OH-Cyclohexyl (Inactive/Excreted) CYP_C6->Metab_C6 CYP_C5 CYP450 (Steric/Vector Mismatch) C5->CYP_C5 Slow Stable Intact Drug (Extended t1/2) CYP_C5->Stable

Caption: Comparative metabolic pathway showing the susceptibility of Cyclohexyl (C6) to oxidation vs. the resistance of Cyclopentyl (C5).[3]

References

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Thermodynamic inhibition profile of a cyclopentyl and a cyclohexyl derivative towards thrombin. Source: Angewandte Chemie International Edition (via PubMed). URL:[Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures. Source: Journal of Computer-Aided Molecular Design (via PMC). URL:[Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-tert-butylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-tert-butylcyclopentan-1-amine represents a valuable building block, incorporating a sterically demanding tert-butyl group that can impart unique conformational constraints and metabolic stability to target molecules. However, the reproducible synthesis of this compound is not widely documented. This guide provides an in-depth, field-proven perspective on a reliable two-stage synthetic pathway, focusing on the practical nuances that ensure reproducibility. We will objectively compare different methodologies for the key transformation step and provide the experimental data necessary for validation.

Introduction: Strategic Approach to a Sterically Hindered Amine

The synthesis of this compound presents a notable challenge due to the steric hindrance imposed by the tert-butyl group adjacent to the amine functionality. A direct, single-step synthesis is often low-yielding and difficult to reproduce. Therefore, a more robust and logical approach involves a two-stage strategy:

  • Synthesis of the Ketone Precursor : The initial goal is the synthesis of 2-tert-butylcyclopentan-1-one. This ketone serves as a stable and accessible intermediate.

  • Reductive Amination : The ketone is then converted to the target primary amine. This transformation is the critical step where reproducibility is paramount. We will explore and compare several methods to achieve this.

This guide is structured to not only provide protocols but to explain the underlying chemical principles, empowering the researcher to troubleshoot and adapt these methods.

Overall Synthetic Workflow

The following diagram illustrates the two-stage approach for the synthesis of this compound.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate LDA, THF, -78 °C Ketone 2-tert-butylcyclopentan-1-one Enolate->Ketone t-BuBr Amine This compound Ketone->Amine NH3, Reducing Agent Ketone_ref 2-tert-butylcyclopentan-1-one Ketone_ref->Amine NH3, Reducing Agent

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-tert-butylcyclopentan-1-one

The introduction of a bulky tert-butyl group at the α-position of a ketone can be challenging due to competing side reactions. A common and effective method is the alkylation of a pre-formed enolate.

Causality Behind Experimental Choices
  • Base Selection : Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for the quantitative formation of the kinetic enolate of cyclopentanone. This minimizes self-condensation of the starting material.

  • Temperature Control : The reaction is conducted at -78 °C to ensure the stability of the enolate and to control the reaction rate upon addition of the electrophile.

  • Electrophile : Tert-butyl bromide is used as the source of the tert-butyl group.

Experimental Protocol: α-Alkylation of Cyclopentanone
  • Apparatus : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is used.

  • Enolate Formation : To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. Stir the resulting LDA solution for 30 minutes.

  • Ketone Addition : Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation : Add tert-butyl bromide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-tert-butylcyclopentan-1-one.

Characterization of 2-tert-butylcyclopentan-1-one
  • Molecular Formula : C₉H₁₆O[1]

  • Molecular Weight : 140.22 g/mol [1]

  • Appearance : Colorless liquid.

  • ¹³C NMR : Expected peaks around δ 220 (C=O), 55 (quaternary C), 40 (CH), and in the range of 20-35 for the remaining CH₂ groups.[1]

  • Mass Spectrometry (EI) : Molecular ion (M⁺) at m/z = 140, with a prominent fragment from the loss of the tert-butyl group.[1]

Stage 2: Reductive Amination of 2-tert-butylcyclopentan-1-one

Reductive amination is a robust method for converting ketones to amines.[2] The reaction proceeds via an imine intermediate, which is then reduced in situ. For a sterically hindered ketone like 2-tert-butylcyclopentan-1-one, the choice of reducing agent is critical for achieving good yields and reproducibility.

Comparison of Reductive Amination Methods
MethodReducing AgentTypical SolventAdvantagesDisadvantagesReproducibility
Method A Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or THFMild, selective for imines over ketones, tolerant of many functional groups.[3][4]Requires stoichiometric amounts of the reagent.High
Method B Sodium Cyanoborohydride (NaBH₃CN)MethanolEffective, stable in weakly acidic conditions.[2]Highly toxic cyanide byproducts. pH control can be crucial.Moderate to High
Method C Catalytic HydrogenationMethanol/EthanolAtom-economical, clean reaction.Requires specialized high-pressure equipment. Catalyst can be sensitive.Moderate

For the synthesis of this compound, Method A (using Sodium Triacetoxyborohydride) is recommended as the most reliable and reproducible approach due to its mildness and high selectivity, which are advantageous when dealing with sterically hindered substrates.[3][4]

Reductive Amination Mechanism

G Ketone R2C=O Carbinolamine R2C(OH)NH2 Ketone->Carbinolamine + NH3 Ammonia NH3 Imine R2C=NH Carbinolamine->Imine - H2O Amine R2CH-NH2 Imine->Amine [H] (Reduction)

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination with NaBH(OAc)₃ (Method A)
  • Apparatus : A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup : Dissolve 2-tert-butylcyclopentan-1-one (1.0 eq.) in dichloroethane (DCE). Add a solution of ammonia in methanol (7N, 5-10 eq.).

  • Reducing Agent Addition : To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.

  • Extraction : Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude amine can be purified by acid-base extraction or by flash column chromatography on silica gel (eluting with a dichloromethane/methanol/ammonia gradient).

Discussion on Diastereoselectivity

The reduction of the imine intermediate can lead to both cis and trans diastereomers of this compound. The facial selectivity of the hydride attack on the imine will determine the diastereomeric ratio. For many cyclic systems, the hydride reagent will attack from the less sterically hindered face. In this case, attack from the face opposite to the bulky tert-butyl group would be expected to be favored, leading to the trans isomer as the major product. However, the exact ratio can be influenced by the specific reducing agent and reaction conditions. Characterization of the product mixture by NMR spectroscopy is essential to determine the diastereomeric ratio.

Characterization of this compound
  • Molecular Formula : C₉H₁₉N[5]

  • Molecular Weight : 141.25 g/mol

  • ¹H NMR : Key expected signals include a complex multiplet for the proton at C1 (adjacent to the nitrogen), a singlet for the tert-butyl protons, and broad signals for the NH₂ protons. The chemical shifts and coupling constants of the protons on the cyclopentyl ring will be indicative of the cis/trans stereochemistry.

  • ¹³C NMR : The carbon bearing the amine group (C1) is expected to appear in the range of δ 50-60 ppm. The quaternary carbon of the tert-butyl group and the CH attached to it (C2) will also have characteristic shifts.

  • Mass Spectrometry (EI) : A molecular ion (M⁺) at m/z = 141 is expected. A key fragmentation pathway would be the loss of a methyl group (M-15) to give a fragment at m/z = 126, and the loss of the tert-butyl group (M-57) to give a fragment at m/z = 84.[5]

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-stage process involving the α-alkylation of cyclopentanone followed by reductive amination. For maximum reproducibility, the use of sodium triacetoxyborohydride as the reducing agent is highly recommended due to its mild nature and high selectivity for the imine intermediate, which is crucial when dealing with sterically hindered substrates. Careful control of reaction conditions, particularly temperature during enolate formation, is key to the successful synthesis of the ketone precursor. The resulting product is a mixture of diastereomers, the ratio of which should be determined by spectroscopic analysis. This guide provides a robust framework for the reproducible synthesis of this valuable chemical building block.

References

  • Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved February 24, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • National Center for Biotechnology Information. (n.d.). 2-Tert-butylcyclopentan-1-one. PubChem. Retrieved February 24, 2026, from [Link]

  • Han, B., Wang, X., & Wu, X.-F. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 12999-13008.
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 24, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Reetz, M. T., Chatziiosifidis, I., Hübner, F., & Heimbach, H. (n.d.). α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved February 24, 2026, from [Link]

  • Millard, A. A., & Rathke, M. W. (n.d.). tert-BUTYL PHENYL KETONE. Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 18). 12.4: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 2-tert-butylcyclopentan-1-one (C9H16O). Retrieved February 24, 2026, from [Link]

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  • Li, L., & Zhang, X. (1986). The Primary Attempt of α-Acylcycloketone Alkylation and the Synthesis of α-Furanidin-2-Ylenecyclo-Pentanone and Hexanone. Chemical Journal of Chinese Universities, 7(2), 137.
  • Aliyeva, A. R., Zhdankina, G. M., & Suleymanova, E. T. (2025). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters, 8(4), 345-352.
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  • Baxendale, I. R., & Schwebel, H. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis, 50(04), 753-759.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.